4-Bromo-2-cyanobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMYDLFCAWTIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695473 | |
| Record name | 5-Bromo-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523977-64-2 | |
| Record name | 5-Bromo-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-cyanobenzaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 4-Bromo-2-cyanobenzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into its chemical properties, synthesis, reactivity, and applications, providing the necessary insights for its effective utilization in complex organic synthesis.
Core Compound Identification
Chemical Name: this compound Synonyms: 5-Bromo-2-formylbenzonitrile
This molecule is a substituted aromatic aldehyde, featuring a bromine atom and a nitrile group on the benzene ring. This trifunctional nature makes it a versatile building block in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 523977-64-2 | [1] |
| Molecular Formula | C₈H₄BrNO | [2][3] |
| Molecular Weight | 210.03 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely documented in peer-reviewed literature with specific, detailed protocols. However, its synthesis can be conceptualized through established organic chemistry transformations. A plausible synthetic route would involve the oxidation of the corresponding benzyl alcohol or the partial reduction of a corresponding benzoic acid derivative, with the cyano and bromo groups already in place.
A general approach to synthesizing cyanobenzaldehydes involves a multi-step process, which can be adapted for this specific isomer. The following workflow illustrates a conceptual pathway.
Caption: Conceptual synthetic workflow for this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three functional groups: the aldehyde, the nitrile, and the aryl bromide.
-
Aldehyde Group : This group is susceptible to nucleophilic attack, making it a key site for forming new carbon-carbon and carbon-heteroatom bonds. It can undergo reactions such as Wittig reactions, aldol condensations, and reductive aminations.
-
Aryl Bromide : The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position.
-
Nitrile Group : The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.
This multifunctional reactivity profile makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton (CHO): A singlet peak is expected around δ 9.8-10.2 ppm.
-
Aromatic Protons: The three aromatic protons will appear as multiplets in the range of δ 7.5-8.0 ppm, with coupling patterns influenced by the bromo and cyano substituents.
¹³C NMR Spectroscopy (Predicted):
-
Aldehyde Carbon (C=O): A peak is expected around δ 190-195 ppm.
-
Nitrile Carbon (C≡N): A peak is expected in the range of δ 115-120 ppm.
-
Aromatic Carbons: Peaks will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift.
Infrared (IR) Spectroscopy (Predicted):
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected around 1700 cm⁻¹.
-
Nitrile C≡N Stretch: A medium intensity absorption band is expected around 2220-2240 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic peaks will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Commercial Availability
This compound is available from several chemical suppliers as a research chemical. It is important to source this compound from reputable vendors who can provide a certificate of analysis to verify its identity and purity.
Known Suppliers:
References
Spectroscopic Characterization of 4-Bromo-2-cyanobenzaldehyde: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-Bromo-2-cyanobenzaldehyde (C₈H₄BrNO), a key aromatic intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and established spectroscopic principles to offer a robust framework for the characterization of this molecule. While direct experimental spectra for this compound are not widely published, this guide provides a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted benzaldehyde with a bromine atom at the 4-position and a nitrile group at the 2-position relative to the aldehyde functionality. This substitution pattern significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO | --INVALID-LINK-- |
| Molecular Weight | 210.03 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 208.94763 Da | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretations grounded in the analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, cyano, and bromo groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears as a singlet far downfield. |
| ~8.1 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~7.9 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| ~7.8 | Doublet | 1H | H-3 | This proton is ortho to the cyano group and will appear as a doublet due to coupling with H-5. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~189 | C=O (Aldehyde) | The carbonyl carbon of the aldehyde is characteristically found in this downfield region. |
| ~138 | C-4 (C-Br) | The carbon attached to the bromine atom is deshielded. |
| ~135 | C-6 | Aromatic carbon adjacent to the aldehyde group. |
| ~133 | C-2 (C-CN) | The carbon bearing the cyano group. |
| ~131 | C-5 | Aromatic methine carbon. |
| ~129 | C-1 (C-CHO) | The carbon to which the aldehyde group is attached. |
| ~116 | C-3 | Aromatic methine carbon. |
| ~115 | -C≡N (Cyano) | The carbon of the nitrile group typically appears in this region. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde and nitrile groups, as well as vibrations associated with the substituted aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~2230 | C≡N Stretch | Nitrile (-CN) |
| ~1705 | C=O Stretch | Aldehyde (-CHO) |
| ~1600, ~1570, ~1470 | C=C Stretch | Aromatic Ring |
| ~1200 | C-H in-plane bending | Aromatic Ring |
| ~830 | C-H out-of-plane bending | 1,2,4-Trisubstituted Benzene |
| Below 700 | C-Br Stretch | Aryl Halide |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a pair of molecular ion peaks of nearly equal intensity at m/z 209 and 211, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways:
-
Loss of the aldehyde proton (-H) to give a fragment at m/z 208/210.
-
Loss of the aldehyde group (-CHO) to give a fragment at m/z 180/182.
-
Loss of the bromine atom (-Br) to give a fragment at m/z 130.
-
| m/z | Proposed Fragment |
| 209/211 | [C₈H₄⁷⁹/⁸¹BrNO]⁺˙ (Molecular Ion) |
| 180/182 | [C₇H₄⁷⁹/⁸¹BrN]⁺˙ |
| 130 | [C₈H₄NO]⁺ |
| 102 | [C₇H₄N]⁺ |
Experimental Protocol for Mass Spectrometry
A typical procedure for obtaining an electron ionization (EI) mass spectrum is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] It is advisable to work in a well-ventilated area or a fume hood.[2][3] Store the compound in a tightly sealed container in a cool, dry place.[2]
Conclusion
The spectroscopic data presented in this guide, derived from the principles of NMR, IR, and MS, and supported by comparative analysis of related compounds, provides a comprehensive framework for the characterization of this compound. These analytical techniques, when used in concert, enable unambiguous structural confirmation, which is essential for its application in research and development.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-cyanobenzaldehyde
Abstract
4-Bromo-2-cyanobenzaldehyde, also known as 2-bromo-4-formylbenzonitrile[1], is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctional aromatic structure, featuring bromo, cyano, and aldehyde moieties, allows for diverse chemical transformations. This guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for this compound, grounded in established chemical principles. We will delve into the selection of starting materials, detailed step-by-step synthetic protocols, and robust purification techniques, offering field-proven insights to aid researchers in obtaining this valuable intermediate with high purity and yield.
Introduction: Strategic Importance of this compound
The strategic importance of this compound in medicinal chemistry and materials science cannot be overstated. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, the cyano group is a precursor to amines, carboxylic acids, and tetrazoles, and the bromo substituent is ideal for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This trifecta of reactivity makes it an indispensable intermediate for constructing complex molecular architectures.
Selection of Starting Materials: The Foundation of a Successful Synthesis
The choice of starting materials is paramount to a successful and efficient synthesis. The most logical and cost-effective starting point for the synthesis of this compound is 2-amino-4-bromobenzonitrile. This precursor is commercially available and provides a direct route to the target molecule via a well-established and reliable transformation.
Table 1: Key Starting Materials and Reagents
| Compound | Molecular Formula | Molecular Weight | Role | Supplier (Example) |
| 2-Amino-4-bromobenzonitrile | C₇H₅BrN₂ | 197.03 | Starting Material | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | Thermo Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst | VWR |
| Copper(I) Bromide | CuBr | 143.45 | Catalyst | Alfa Aesar |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Merck |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | J.T. Baker |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Fisher Scientific |
Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3][4] This reaction is particularly well-suited for the synthesis of this compound from 2-amino-4-bromobenzonitrile.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The key steps are:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4]
-
Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the copper(I) catalyst.
Caption: The Sandmeyer Reaction Mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer reaction.[5]
Step 1: Diazotization of 2-Amino-4-bromobenzonitrile
-
To a stirred solution of 2-amino-4-bromobenzonitrile (38 mmol) in concentrated hydrochloric acid (27 ml), cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (39 mmol) in water, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (53 mmol) in concentrated hydrochloric acid (22 ml).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Step 3: Work-up and Extraction
-
Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (3 x 100 ml).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 150 ml) to neutralize any remaining acid, followed by brine (3 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Strategies: Achieving High Purity
The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and residual copper salts. Therefore, a robust purification strategy is essential to obtain high-purity this compound. A combination of techniques is often the most effective approach.
Purification via Bisulfite Adduct Formation
The reaction of aldehydes with sodium bisulfite to form a charged adduct is a classic and highly effective method for purification.[6][7] This technique is particularly useful for separating aldehydes from non-carbonyl-containing impurities.
Caption: Purification workflow using bisulfite adduct formation.
Protocol for Bisulfite Purification:
-
Triturate the crude product with a saturated solution of sodium bisulfite.
-
Allow the mixture to stand for several hours to ensure complete formation of the pasty adduct.
-
Filter the adduct under suction and wash with cold ethanol and then diethyl ether to remove soluble impurities.
-
Transfer the adduct to a flask and add an excess of sodium carbonate solution to regenerate the aldehyde.
-
The pure aldehyde can then be isolated by steam distillation or extraction.[8]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[9] The choice of solvent is critical for successful recrystallization.[10] For this compound, a mixed solvent system such as ethyl acetate/heptane or ethanol/water is often effective.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.[10]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
For the removal of closely related impurities, column chromatography is the method of choice.[11][12] Silica gel is the most common stationary phase for the purification of aromatic aldehydes.
Column Chromatography Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) |
| Detection | UV visualization at 254 nm |
Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Conclusion
The synthesis and purification of this compound are critical processes for accessing a wide range of complex molecules in drug discovery and materials science. The Sandmeyer reaction provides a robust and scalable method for its synthesis from readily available starting materials. A multi-step purification strategy, potentially combining bisulfite adduct formation, recrystallization, and column chromatography, is recommended to achieve the high purity required for subsequent applications. By understanding the underlying chemical principles and adhering to meticulous experimental techniques, researchers can confidently and efficiently produce this valuable chemical intermediate.
References
- 1. 2-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 53425519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-cyanobenzaldehyde
This guide provides comprehensive safety, handling, and storage protocols for 4-Bromo-2-cyanobenzaldehyde (CAS No. 523977-64-2), a key reagent in pharmaceutical synthesis and chemical research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
This compound is a substituted aromatic compound containing bromo, cyano, and aldehyde functional groups. This trifunctional nature makes it a versatile building block but also necessitates a thorough understanding of its potential hazards.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictograms and Signal Word
Signal Word: Warning
The exclamation mark pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount before handling this compound. The following workflow outlines the essential steps to identify, evaluate, and control the associated risks.
Caption: Risk assessment workflow for handling this compound.
Safe Handling Procedures
Safe handling is predicated on a combination of engineering controls, appropriate personal protective equipment (PPE), and established laboratory practices.
Engineering Controls
-
Ventilation: All manipulations of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] The face velocity of the fume hood should be verified regularly.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Nitrile gloves and a chemically resistant lab coat.[1] | Nitrile provides good resistance to a range of chemicals. A lab coat protects against skin contact. |
| Respiratory Protection | A NIOSH-approved P95 or P100 particulate respirator.[1] | Required when handling the powder outside of a fume hood or if dust is generated. |
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Don the required PPE (lab coat, gloves, and safety goggles). Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Clean any minor spills on the balance or in the fume hood with a damp paper towel, which should then be disposed of as hazardous waste.
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[1]
Emergency Procedures
Prompt and correct response to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
A minor spill of this compound powder should be handled by trained personnel with appropriate PPE.
Caption: Decision tree for responding to a this compound spill.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be released.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C under an inert atmosphere.[1]
-
Container: Keep the container tightly closed and in a well-ventilated area.[1]
-
Light and Air: Protect from light and air to prevent degradation.
Incompatible Materials
While specific incompatibility data for this compound is limited, it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents based on its chemical structure.
Stability and Reactivity
The compound is generally stable under recommended storage conditions.[1] However, elevated temperatures can lead to decomposition. Hazardous polymerization is not expected to occur.
Disposal Considerations
All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrNO |
| Molecular Weight | 210.03 g/mol |
| Appearance | Solid |
| CAS Number | 523977-64-2 |
References
Technical Guide to the Physicochemical Characterization of 4-Bromo-2-cyanobenzaldehyde
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction
4-Bromo-2-cyanobenzaldehyde is a disubstituted aromatic aldehyde, a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The precise arrangement of the bromo, cyano, and formyl groups on the benzene ring imparts unique reactivity and stereoelectronic properties, making it a valuable intermediate for synthesizing complex molecular architectures. For professionals in drug development and chemical research, the accurate characterization of such reagents is the bedrock of reproducible and reliable science. The physical properties of a compound, specifically its appearance and melting point, are the first-line indicators of identity, purity, and stability.
This guide provides a comprehensive overview of the known physical characteristics of this compound and presents a detailed, field-proven protocol for the experimental determination of its melting point. The methodologies described herein are designed to ensure scientific rigor and self-validation, empowering researchers to confidently assess the quality of their starting materials.
Physicochemical Properties and Identification
Accurate identification is the first step in any experimental workflow. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Bromo-2-formylbenzonitrile | [1] |
| CAS Number | 523977-64-2 | [2][3][4][5] |
| Molecular Formula | C₈H₄BrNO | [1][2] |
| Molecular Weight | 210.03 g/mol |
Physical Appearance
Based on data from chemical suppliers, this compound is a solid at standard temperature and pressure.[1] It is typically supplied as a powder. The color is not consistently described, which is common for specialized reagents; therefore, researchers should note the appearance of the substance upon receipt as a baseline for future stability assessments. Any significant change in color or form over time could indicate degradation or impurity.
Melting Point
The melting point is a critical thermal property that provides a sharp indication of a crystalline solid's purity.[6] A pure compound will melt over a very narrow temperature range (typically <1°C), whereas the presence of impurities will cause both a depression of the melting point and a broadening of the melting range.
A review of publicly available chemical databases and supplier technical data sheets reveals no reported melting point for this compound (CAS 523977-64-2). One major supplier explicitly notes that it does not collect analytical data for this compound and that the buyer assumes responsibility for confirming its identity and purity.[7] This absence of published data underscores the critical importance of in-house experimental verification by the end-user.
For context, the melting points of structurally related isomers are presented below. This comparison highlights how minor changes in substituent placement can significantly alter the crystalline lattice forces and, consequently, the melting point.
| Compound | Structure | Melting Point (°C) |
| 2-Bromo-4-cyanobenzaldehyde | Isomer | 118 - 120 |
| 4-Bromobenzaldehyde | Related Compound | 57 |
| 4-Cyanobenzaldehyde | Related Compound | 100 - 102 |
Given the lack of a reference value, the protocol detailed in the following section is essential for any researcher utilizing this compound.
Experimental Protocol: Melting Point Determination
This protocol describes the definitive method for determining the melting point range of this compound using a modern capillary melting point apparatus. The causality behind each step is explained to foster a deeper understanding of the technique.
Principle
A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and fully liquefies (clear point) are recorded as the melting point range. This method relies on efficient and uniform heat transfer to the sample.[6]
Materials and Equipment
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (thin-walled, sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Spatula
-
Watch glass
Step-by-Step Methodology
Step 1: Sample Preparation (The Homogeneity Mandate)
-
Place a small amount (~10-20 mg) of this compound on a clean, dry watch glass.
-
If the solid is not already a fine powder, gently grind it using a mortar and pestle.
Step 2: Capillary Tube Loading (The Packing Imperative)
-
Press the open end of a capillary tube into the powdered sample on the watch glass. A small plug of material will enter the tube.
-
Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to shake the powder down to the bottom.
-
Repeat until a densely packed column of 2-3 mm in height is achieved.
-
Causality: A sample height greater than 3 mm will create a significant temperature differential between the top and bottom of the sample, artificially broadening the observed melting range.[8] Dense packing is crucial for reproducible results.
-
Step 3: Determination of Approximate Melting Point (Rapid Scan)
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute).[9]
-
Observe the sample and note the approximate temperature at which it melts. This value is not for formal reporting but serves to orient the precise measurement.
-
Causality: This initial, rapid scan saves significant time by quickly identifying the region of interest, preventing the need for a slow ramp rate from room temperature.
-
Step 4: Accurate Melting Point Determination (Fine Scan)
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan.[10]
-
Insert a new, freshly prepared capillary tube with the sample.
-
Set a slow, controlled heating rate of 1-2 °C per minute.[9]
-
Causality: A slow heating rate is the most critical parameter for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.[10]
-
-
Record T₁: The temperature at which the first drop of liquid appears in the sample.
-
Record T₂: The temperature at which the last solid crystal melts, and the sample is a completely clear liquid.
-
The official melting point should be reported as a range: T₁ - T₂ .
Step 5: Validation and Reporting
-
Repeat the "Fine Scan" (Step 4) with a new sample at least once more to ensure reproducibility. The results should be consistent.
-
Report the validated melting point range in all laboratory notebooks and subsequent publications.
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol is illustrated below. This diagram serves as a quick reference for the self-validating system described.
Caption: Workflow for the authoritative determination of melting point.
Conclusion
While this compound is a commercially available solid reagent, the absence of a published melting point in the scientific literature necessitates its experimental determination by the researcher. This is not a procedural formality but a cornerstone of scientific integrity, ensuring the identity and purity of a critical starting material. By following the detailed capillary method protocol outlined in this guide, scientists can establish an authoritative melting point range for this compound, enabling reproducible synthesis and reliable downstream applications in drug discovery and beyond.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 1stsci.com [1stsci.com]
- 4. Novachem | this compound F231158-25G 523977-64-2 Fluorochem Ltd [novachem.com.au]
- 5. This compound, CasNo.523977-64-2 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. uomosul.edu.iq [uomosul.edu.iq]
4-Bromo-2-cyanobenzaldehyde: A Versatile Ortho-Substituted Aromatic Building Block for Complex Molecule Synthesis
Introduction: Unlocking Synthetic Potential through Strategic Functionality
In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to designing efficient and versatile building blocks. 4-Bromo-2-cyanobenzaldehyde stands out as a trifunctional reagent, offering a unique combination of an electrophilic aldehyde, a versatile bromine atom, and a nitrile group that can participate in a variety of transformations. This strategic arrangement of reactive sites on the benzene ring makes it an invaluable precursor for the synthesis of a diverse array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, detailing its application in key transformations and providing actionable experimental protocols.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄BrNO |
| Molecular Weight | 210.03 g/mol |
| Appearance | Solid |
| CAS Number | 523977-64-2 |
Spectroscopic Data:
-
¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aldehyde proton and the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern.
-
¹³C NMR Spectrum: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the aldehyde, the nitrile carbon, and the aromatic carbons, including the carbon atom attached to the bromine.
-
Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for the aldehyde C=O stretch, the nitrile C≡N stretch, and the aromatic C-H and C-C stretching vibrations.[1]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Core Synthetic Applications: A Gateway to Molecular Diversity
The true value of this compound lies in its ability to serve as a versatile starting material for the construction of complex molecular architectures. The bromine atom is a prime handle for palladium- and copper-catalyzed cross-coupling reactions, while the aldehyde and nitrile groups offer numerous possibilities for condensation and cyclization reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The bromine atom at the 4-position of the ring is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents.
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active compounds.[2] this compound can be efficiently coupled with a wide range of arylboronic acids to generate 4-aryl-2-cyanobenzaldehyde derivatives.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 210 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask. To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-phenyl-2-cyanobenzaldehyde.
The Sonogashira coupling provides a direct route to arylalkynes, which are versatile intermediates in organic synthesis.[3] this compound can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 210 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent, Base, and Alkyne Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 0.28 mL). Then, add phenylacetylene (1.2 mmol, 0.13 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(phenylethynyl)-2-cyanobenzaldehyde.[4]
Synthesis of Heterocyclic Scaffolds: Building Blocks for Medicinal Chemistry
The presence of both an aldehyde and a nitrile group in an ortho relationship makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in drug discovery.
Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] this compound can be utilized in copper-catalyzed reactions with amidines or guanidine to afford 4-aminoquinazolines.
Caption: General workflow for the synthesis of 4-aminoquinazolines.
Experimental Protocol: Copper-Catalyzed Synthesis of a 4-Aminoquinazoline Derivative
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 210 mg), benzamidine hydrochloride (1.5 mmol, 235 mg), copper(I) iodide (0.1 mmol, 19 mg), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 22 µL), and potassium carbonate (2.5 mmol, 345 mg).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 3 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 7-bromo-2-phenyl-4-aminoquinazoline.[5]
The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines).[7] These imines are not just stable products but also versatile intermediates for the synthesis of other heterocyclic systems or for the introduction of further molecular complexity.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 210 mg) in ethanol (10 mL).
-
Amine Addition: Add an equimolar amount of the desired primary amine (e.g., aniline, 1.0 mmol, 91 µL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[8]
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest to the pharmaceutical industry. The quinazoline scaffold, readily accessible from this building block, is a core component of numerous approved drugs, particularly in oncology. For instance, many kinase inhibitors feature a substituted quinazoline core that is crucial for their biological activity.[9][10] The ability to introduce diversity at the 4-position via Suzuki or Sonogashira coupling, and at other positions through further functionalization, makes this compound a valuable starting material for the generation of libraries of potential drug candidates for screening.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive aldehyde, a cross-coupling-ready bromine atom, and a synthetically malleable nitrile group provides a powerful platform for the efficient construction of a wide range of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable reagent in their pursuit of novel chemical entities.
References
- 1. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijnc.ir [ijnc.ir]
- 5. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-2-cyanobenzaldehyde for Advanced Research and Development
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of 4-Bromo-2-cyanobenzaldehyde. We will delve into its commercial availability, purity grades, analytical methodologies for quality assurance, and its strategic applications in the synthesis of pharmacologically relevant molecules. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical utility in a laboratory setting.
Introduction to a Versatile Synthetic Building Block
This compound, with the molecular formula C₈H₄BrNO, is a highly functionalized aromatic compound.[1] Its structure, featuring an aldehyde, a nitrile, and a bromine atom on the benzene ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitrile and aldehyde groups, combined with the presence of a bromine atom that can participate in a variety of cross-coupling reactions, provides multiple avenues for molecular elaboration. This versatility has made it a sought-after precursor in the development of novel therapeutics and functional materials.
Commercial Availability and Purity Specifications
A reliable supply of high-purity starting materials is the cornerstone of reproducible and successful research. This compound is available from several commercial suppliers, each offering various grades suited for different research needs.
Leading Commercial Suppliers
Several chemical suppliers list this compound in their catalogs. Notable suppliers include:
-
Sigma-Aldrich: Offers the product under their "AldrichCPR" (ChemProductRegistry) line. It is important to note that for some of these products, Sigma-Aldrich does not provide analytical data, and the buyer assumes responsibility for confirming the identity and purity.[1]
-
CymitQuimica: Provides this compound with a stated purity of 95%.
-
ChemUniverse: Lists the compound with a specified purity of 97%.
-
AOBChem: Offers 2-Bromo-4-cyanobenzaldehyde with a purity of 97%.[2]
Understanding Purity Grades and Specifications
The purity of this compound is a critical parameter that can significantly impact the outcome of a synthesis. Impurities can lead to side reactions, reduced yields, and complex purification challenges. The table below summarizes the typical purity grades available and the information that can be gleaned from a Certificate of Analysis (CoA).
| Parameter | Specification Example from a Commercial CoA | Significance in Research |
| Purity (by GC) | ≥ 95% | Indicates the percentage of the target compound in the material. Higher purity is crucial for sensitive applications to avoid interference from impurities. |
| Identity (by ¹H NMR) | Consistent with structure | Confirms the molecular structure of the compound, ensuring you are working with the correct starting material. |
| Appearance | Off-white to light brown solid | A visual check that can sometimes indicate the presence of colored impurities. |
| CAS Number | 523977-64-2 | A unique identifier for the specific chemical substance. |
| Molecular Weight | 210.03 g/mol | Essential for stoichiometric calculations in reaction planning.[1] |
It is imperative for researchers to request and scrutinize the Certificate of Analysis for each batch to understand the purity and impurity profile.
Analytical Methods for Quality Control and Purity Verification
To ensure the integrity of experimental results, independent verification of the purity of starting materials is a best practice. The following analytical techniques are instrumental in the quality control of this compound.
Chromatographic Methods: GC and HPLC
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of a mixture.
-
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. A Flame Ionization Detector (FID) is commonly used for quantification. The primary purpose of this analysis is to determine the area percentage of the main peak relative to any impurity peaks. A typical GC method would involve a capillary column with a non-polar stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another excellent method for purity assessment. This technique is particularly useful for identifying non-volatile impurities that may not be detected by GC.
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
This protocol provides a framework for the GC analysis of this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as acetone or dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be optimized).
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
-
Spectroscopic Methods: NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and identifying any structurally related impurities.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aldehyde proton and the aromatic protons. The splitting patterns and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the nitrile carbon are particularly diagnostic.
Data Interpretation: ¹H NMR of this compound
A typical ¹H NMR spectrum in CDCl₃ would show:
-
A singlet for the aldehyde proton (CHO) around δ 10.0-10.5 ppm.
-
A complex multiplet or distinct doublets and doublet of doublets for the three aromatic protons in the region of δ 7.5-8.0 ppm.
The presence of unexpected signals could indicate impurities. For instance, a signal around δ 2.5 ppm might suggest the presence of the starting material, 4-bromo-2-methylbenzonitrile, if the synthesis involved oxidation of the methyl group.
Workflow for Comprehensive Purity Assessment
A robust, self-validating system for quality control involves a multi-technique approach. The following diagram illustrates a logical workflow for the comprehensive purity assessment of incoming this compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for potent and selective kinase inhibitors and other therapeutic agents.
Synthesis of Quinazolines and Kinase Inhibitors
A prominent application of this compound is in the synthesis of substituted quinazolines. The quinazoline scaffold is a common feature in many approved and investigational kinase inhibitors used in oncology.
The aldehyde group can undergo condensation reactions with amines to form an imine, which can then participate in a cyclization reaction. The nitrile group can also be a precursor to other functional groups, and the bromine atom allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the exploration of the structure-activity relationship (SAR) around the quinazoline core.
Synthetic Pathway Example: Synthesis of a Quinazoline Scaffold
The following diagram illustrates a generalized synthetic route to a quinazoline derivative starting from this compound.
Precursor for Other Heterocyclic Systems
Beyond quinazolines, this compound can be used to synthesize other important heterocyclic systems relevant to drug discovery, such as:
-
Benzofurans: These are present in many biologically active natural products and synthetic compounds.[3]
-
Chromones: This scaffold is found in compounds with a wide range of biological activities, including as enzyme inhibitors.[3]
-
Schiff Bases: These can act as ligands for metal complexes with catalytic or biological properties.[3]
Safety, Handling, and Storage
Hazard Summary (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light and moisture.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its commercial availability in various purity grades necessitates a thorough analytical evaluation to ensure the quality and reproducibility of research outcomes. A comprehensive quality control workflow, incorporating chromatographic and spectroscopic techniques, is essential for validating the purity and identity of this key intermediate. Its versatile reactivity allows for the efficient synthesis of diverse heterocyclic scaffolds, particularly quinazolines, which are central to the development of targeted therapies such as kinase inhibitors. By understanding the commercial landscape, mastering the analytical validation, and appreciating its synthetic potential, researchers can effectively leverage this compound to advance their research and development programs.
References
Methodological & Application
Protocol for Suzuki coupling reactions with 4-Bromo-2-cyanobenzaldehyde
An Application Guide to Suzuki-Miyaura Coupling with 4-Bromo-2-cyanobenzaldehyde
Abstract
This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction using this compound, a versatile building block in medicinal chemistry and materials science. The presence of both a cyano and an aldehyde group, both strong electron-withdrawing functionalities, necessitates a carefully optimized protocol to achieve high yields and purity. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental procedures, and offers insights into the critical parameters that govern success. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of complex biaryl structures from this specific substrate.
Introduction: The Strategic Importance of this compound in Synthesis
The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound provides a powerful route to biaryls, styrenes, and polyolefins.[1]
Our substrate of focus, this compound, is an attractive starting material due to its trifunctional nature. The bromine atom serves as the reactive handle for the Suzuki coupling, while the ortho-cyano and para-aldehyde groups provide sites for subsequent chemical transformations. However, the strong electron-withdrawing nature of these groups can influence the reactivity of the C-Br bond and the stability of the catalytic intermediates.[3][4] Therefore, a successful coupling protocol must be robust enough to accommodate these electronic effects while preserving the sensitive aldehyde functionality. This guide provides a validated framework for achieving this synthetic goal.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A deep understanding of the catalytic cycle is paramount for troubleshooting and adapting the protocol. The Suzuki-Miyaura reaction proceeds through a well-established sequence of three key steps, all orchestrated by a palladium catalyst.[5]
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active, 14-electron Pd(0) complex into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. The electron-deficient nature of the aromatic ring in this substrate generally facilitates this rate-determining step.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium center. This process is critically dependent on the presence of a base.[1][7] The base activates the boronic acid, converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic moiety for the halide on the palladium complex.[8]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the Pd(II) center. This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Critical Parameters: A Scientist's Guide to Experimental Choices
The success of the Suzuki coupling hinges on the judicious selection of several key parameters. The rationale behind each choice is detailed below.
| Parameter | Recommended Choice(s) | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄ (1-3 mol%) Pd(OAc)₂ / Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for many aryl bromides.[9] For more challenging couplings or to improve efficiency, a Pd(II) source like Pd(OAc)₂ can be paired with phosphine ligands. This in situ generation of the active catalyst is often more robust. |
| Ligand | PPh₃ (if using Pd(OAc)₂) Buchwald Ligands (e.g., SPhos, XPhos) | For a standard reaction, triphenylphosphine (PPh₃) is sufficient. However, for substrates that may be sterically hindered or electronically challenging, bulky, electron-rich Buchwald ligands can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[10] |
| Base | K₂CO₃ (2-3 equiv.) K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | A base is non-negotiable for activating the boronic acid.[8] Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. For less reactive boronic acids or sluggish reactions, a stronger base like potassium phosphate (K₃PO₄) can enhance the rate of transmetalation.[11] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) Toluene / H₂O / EtOH (e.g., 4:1:1) | A biphasic solvent system is standard.[1] The organic solvent (Dioxane, Toluene, THF) dissolves the organic reagents and catalyst, while the aqueous layer dissolves the inorganic base.[12] Degassing the solvents (e.g., by sparging with nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv.) | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[5] |
| Temperature | 80 - 100 °C | Most Suzuki couplings require heating to proceed at a practical rate. The chosen temperature is a balance between ensuring complete conversion and minimizing thermal degradation of reagents or products. Microwave irradiation can be an effective alternative for accelerating the reaction.[14] |
Detailed Experimental Protocol
This section provides a step-by-step methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (ACS grade, degassed)
-
Deionized Water (degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Nitrogen or Argon gas supply
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 210 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23.1 mg), to the stirring mixture. The mixture will typically turn yellow or light brown.
-
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. The mixture may darken as the reaction progresses, which is often normal due to the formation of palladium black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]
-
Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[16]
-
-
Purification:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Weak base or poor solubility. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure solvents are thoroughly degassed before use.3. Switch to a stronger base (K₃PO₄) and ensure vigorous stirring.[10] |
| Formation of Homocoupled Byproduct | Presence of oxygen leading to oxidative homocoupling of the boronic acid. | Improve the inert atmosphere technique. Ensure all reagents and solvents are oxygen-free. |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions. | Use a slightly larger excess of the boronic acid (e.g., 1.5 equiv.). Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Dark Black Precipitate Forms Immediately | Rapid catalyst decomposition ("crashing out"). | This can indicate the reaction temperature is too high or the ligand is not effectively stabilizing the catalyst. Consider a lower temperature or a more robust ligand system (e.g., a Buchwald ligand). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of functionalized biaryl compounds. Success is predicated on a systematic approach that prioritizes an inert reaction environment and the rational selection of catalyst, base, and solvent. The protocols and insights provided in this guide offer a robust starting point for researchers, enabling the reliable and efficient synthesis of valuable chemical intermediates for a wide range of scientific applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. quora.com [quora.com]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-cyanobenzaldehyde in Modern Heterocyclic Synthesis
Abstract
4-Bromo-2-cyanobenzaldehyde is a uniquely functionalized aromatic scaffold that serves as a powerful and versatile building block in synthetic organic chemistry. Its strategic arrangement of an electrophilic aldehyde, a nucleophilic-transformable cyano group, and a cross-coupling-receptive bromo substituent allows for a diverse range of molecular transformations. This guide provides an in-depth exploration of its application in constructing high-value heterocyclic compounds, with a focus on quinazolines, benzodiazepine precursors, and other complex scaffolds accessible via palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to enable researchers in drug discovery and materials science to leverage the full synthetic potential of this key intermediate.
Introduction: A Trifecta of Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups. The ortho relationship between the aldehyde and the cyano group is pivotal for a variety of cyclization and condensation reactions. The aldehyde acts as a classic electrophilic site for nucleophilic attack, while the cyano group can be transformed or participate directly in ring-closure, often acting as a masked amine or participating in annulation cascades. The bromine atom at the C4 position provides a robust handle for late-stage functionalization through transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries from a common intermediate.[1] This trifecta of reactivity makes it an ideal starting material for building molecular complexity in a controlled and efficient manner.
Caption: Reactivity map of this compound.
Synthesis of Quinazoline Scaffolds
Quinazolines and their derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[2] The ortho-cyanoaldehyde motif is perfectly poised for the construction of the quinazoline core via condensation and subsequent intramolecular cyclization.
Mechanism Insight
The general synthesis involves the initial formation of a Schiff base (imine) between the aldehyde group of this compound and a suitable nitrogen nucleophile (e.g., an amine or amidine). This is followed by an intramolecular cyclization where the nitrogen attacks the electrophilic carbon of the cyano group. Tautomerization then yields the final aromatic quinazoline ring system. This approach is highly efficient and can be adapted for both two-component and multicomponent reaction strategies.[3][4]
Protocol 1: Two-Component Synthesis of 2,6-Disubstituted Quinazolines
This protocol details a copper-catalyzed reaction between this compound and an amidine hydrochloride to yield a 4-aminoquinazoline derivative. The copper catalyst facilitates the key C-N bond formations.[3]
Materials:
-
This compound (1.0 equiv)
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride, 1.2 equiv)
-
Copper(I) bromide (CuBr) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the amidine hydrochloride, CuBr, and K₂CO₃.
-
Add anhydrous DMSO as the solvent (approx. 0.1 M concentration relative to the aldehyde).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water and cold ethanol.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-bromo-4-aminoquinazoline derivative.
Trustworthiness Check: The success of this reaction hinges on anhydrous conditions and an inert atmosphere to prevent catalyst deactivation and side reactions. The final product can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry, expecting to see characteristic shifts for the quinazoline core and the disappearance of the aldehyde proton signal.
Synthesis of Benzodiazepine Precursors via Cross-Coupling
1,4-Benzodiazepines are a critical class of therapeutic agents.[5][6] While direct cyclization from this compound is not typical, it serves as an excellent precursor. The bromo group can be leveraged in a palladium-catalyzed Suzuki-Miyaura coupling to install an aryl group, a key step in building the carbon skeleton of many pharmacologically active benzodiazepines like Diazepam.[7]
Caption: Multi-step workflow to a benzodiazepine core.
Protocol 2: Suzuki-Miyaura Coupling for Benzodiazepine Precursor Synthesis
This protocol describes the crucial C-C bond formation step. The product, a 4-aryl-2-cyanobenzaldehyde, is a versatile intermediate for further elaboration.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or a suitable Buchwald ligand like SPhos
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent mixture: Toluene and Water (e.g., 4:1 v/v)
-
Three-neck round-bottom flask, condenser, inert atmosphere setup
Procedure:
-
In a three-neck flask equipped with a condenser and under an inert atmosphere, dissolve this compound, the arylboronic acid, and the base (K₂CO₃) in the toluene/water solvent mixture.
-
In a separate vial, pre-mix the palladium catalyst (Pd(OAc)₂) and the phosphine ligand in a small amount of toluene. Add this catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or LC-MS.[8]
-
Upon completion, cool the mixture to room temperature. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure 4-aryl-2-cyanobenzaldehyde.
Causality Behind Choices: The use of a phosphine ligand is critical; it stabilizes the palladium(0) active species and facilitates the catalytic cycle.[9] A biphasic solvent system (toluene/water) with an inorganic base like K₂CO₃ is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents.
| Reaction Type | Catalyst System | Base | Solvent | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 75-95% | [8] |
| Heck | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile | 60-85% | [10] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, DiPEA | THF, DMF | 80-98% | [7] |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene, Dioxane | 70-90% | [7] |
Advanced & Green Synthetic Approaches: Microwave-Assisted Reactions
To align with the principles of green chemistry, synthetic protocols can be optimized to reduce reaction times, energy consumption, and solvent use. Microwave-assisted organic synthesis (MAOS) is an excellent technology for achieving these goals.[11][12] The high efficiency of microwave heating often leads to cleaner reactions and higher yields in a fraction of the time required by conventional heating.[13][14]
Protocol 3: Microwave-Assisted Four-Component Quinazoline Synthesis
This protocol adapts a known multicomponent reaction for the synthesis of highly substituted quinazolines under microwave irradiation, demonstrating a significant acceleration compared to conventional heating.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Ammonium iodide (NH₄I) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound, aniline, the second aromatic aldehyde, and ammonium iodide.
-
Add DMSO (2-3 mL) and seal the vial with a cap.
-
Place the vial inside the cavity of a dedicated microwave reactor.
-
Set the reaction parameters: Temperature at 140 °C, hold time of 30 minutes, and maximum microwave power of 200 W with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Follow the work-up and purification procedure outlined in Protocol 1 (precipitation in ice-water, filtration, and recrystallization/chromatography).
Expertise & Experience: The choice of a polar, high-boiling solvent like DMSO is crucial for MAOS as it efficiently absorbs microwave energy, allowing for rapid and uniform heating of the reaction mixture. Ammonium iodide serves as a key reactant, providing a nitrogen source for the final ring.[15] This one-pot, four-component approach exemplifies high atom economy and procedural simplicity, hallmarks of modern efficient synthesis.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 14. Conventional and Microwave-Assisted Synthesis of 4’-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Starting Material in Alkaline Condition | Narwanti | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
- 15. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Novel Drug Intermediates from 4-Bromo-2-cyanobenzaldehyde
Introduction: The Strategic Value of 4-Bromo-2-cyanobenzaldehyde in Medicinal Chemistry
This compound is a trifunctional synthetic building block of significant strategic importance in modern drug discovery. Its unique arrangement of an aldehyde, a nitrile (cyano group), and an aryl bromide offers orthogonal reactivity, allowing for a programmed, stepwise elaboration into complex molecular architectures. This guide provides a detailed exploration of key synthetic transformations, enabling researchers to leverage this versatile starting material for the creation of diverse and novel drug intermediates.
The aldehyde group serves as a handle for reductive amination, condensation reactions, and carbon-carbon bond formations. The cyano and aldehyde groups together are precursors to a variety of fused heterocyclic systems, such as isoindolinones and quinazolines, which are privileged scaffolds in many therapeutic areas.[1][2] The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This multi-faceted reactivity allows for the systematic exploration of chemical space around a core scaffold, a critical activity in lead optimization.
This document outlines detailed, field-proven protocols for several high-impact synthetic pathways starting from this compound. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for researchers in drug development.
Strategic Overview: A Multi-Pronged Approach to Diversification
The synthetic utility of this compound can be visualized as a series of divergent pathways, each targeting a specific functional group for transformation. This allows for the creation of distinct libraries of compounds from a single, readily available starting material.
Caption: Synthetic pathways from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The carbon-bromine bond is an ideal site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction creates a carbon-carbon bond between the aryl bromide and an organoboron reagent, typically a boronic acid.[3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde and cyano moieties present in our substrate.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) is common. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For many applications, a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] offers reliability.[3]
-
Base: A base is crucial for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and generally do not interfere with the aldehyde or cyano groups.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic substrate and the inorganic base. Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 210 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the ligand, SPhos (16.4 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-2-cyanobenzaldehyde.
-
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 8 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~88 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | ~85 |
| Yields are representative and based on literature for analogous substrates.[4][5] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is exceptionally useful for converting this compound into 4-amino-2-cyanobenzaldehyde derivatives, which are key precursors for heterocycles like quinazolines.[8]
Causality and Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a palladium catalyst is used. However, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BINAP are highly effective.[6][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure a water-free environment.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add the catalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the ligand XPhos (38.1 mg, 0.08 mmol).
-
Add this compound (210 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield 4-(morpholino)-2-cyanobenzaldehyde.
-
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | Toluene | 110 | 18 | >90 |
| 2 | Aniline | RuPhos | K₂CO₃ | Dioxane | 100 | 24 | ~82 |
| 3 | Benzophenone Imine* | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | ~85 |
| Used as an ammonia equivalent; requires a subsequent hydrolysis step to reveal the primary amine.[9] |
Part 2: Transformations of the Aldehyde Group
The aldehyde functionality is a versatile electrophilic site ripe for transformation into a variety of functional groups, most notably amines via reductive amination.
Reductive Amination for C-N Bond Formation
Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine.[10][11] First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation issues common with direct alkylation of amines.[10]
Causality and Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is selective and tolerant of mildly acidic conditions that favor imine formation.[12] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is more toxic.[10]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. A small amount of acetic acid is often added to catalyze imine formation.
Protocol 3: Reductive Amination with a Primary Amine
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic)
-
-
Procedure:
-
Dissolve this compound (210 mg, 1.0 mmol) in DCE (10 mL) in a round-bottom flask.
-
Add benzylamine (120 µL, 1.1 mmol) followed by 1-2 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Gas evolution may be observed.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford N-(4-bromo-2-cyanobenzyl)benzylamine.
-
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 6 | 90 |
| 2 | Piperidine | NaBH(OAc)₃ | DCM | 12 | 88 |
| 3 | 4-Methoxyaniline | NaBH₃CN | Methanol | 8 | 85 |
| Yields are representative based on established procedures.[11][13] |
Part 3: Synthesis of Fused Heterocyclic Scaffolds
The ortho-positioning of the aldehyde and cyano groups makes this compound an excellent precursor for constructing fused heterocyclic systems, which are common cores in many approved drugs.
One-Pot Synthesis of 3-Substituted Isoindolinones
Isoindolinones are a class of γ-lactams that exhibit a wide range of biological activities. They can be synthesized directly from 2-cyanobenzaldehydes and primary amines in a base-mediated cyclization.[1][2]
Causality and Experimental Choices: The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by an intramolecular attack of the resulting intermediate onto the nitrile carbon. A base like potassium hydroxide (KOH) facilitates the cyclization and subsequent tautomerization to the stable isoindolinone product.
Protocol 4: Synthesis of a 3-Amino-Substituted Isoindolinone
-
Materials:
-
This compound (2.5 equiv)
-
2-Nitroaniline (1.0 equiv)
-
5% Potassium Hydroxide in Methanol
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-nitroaniline (e.g., 138 mg, 1.0 mmol) and this compound (525 mg, 2.5 mmol) in DCM (1 mL).[2]
-
Gently warm the mixture to ensure complete dissolution, then cool to room temperature.
-
Add 5% KOH in methanol (0.4 mL). A color change and the formation of a precipitate should be observed.
-
Stir for 1-2 hours at room temperature.
-
Collect the product by suction filtration.
-
Wash the solid with water and then with cold methanol to remove unreacted starting materials and salts.
-
Dry the product under vacuum to yield 7-bromo-3-((2-nitrophenyl)amino)isoindolin-1-one.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. redalyc.org [redalyc.org]
Application Note: A Detailed Protocol for the Knoevenagel Condensation of 4-Bromo-2-cyanobenzaldehyde
Abstract The Knoevenagel condensation is a fundamental and versatile reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds. It is broadly utilized for synthesizing α,β-unsaturated compounds that serve as crucial intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers. This application note provides an in-depth guide for researchers and drug development professionals on the Knoevenagel condensation, specifically using 4-Bromo-2-cyanobenzaldehyde as the aldehyde substrate. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss greener alternative procedures, and offer guidance on product characterization and troubleshooting. The protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic applications.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a molecule containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z)—in the presence of a basic catalyst. The reaction culminates in a dehydration event to produce a stable α,β-unsaturated product.
Key Reaction Components:
-
Carbonyl Substrate: Aldehydes are generally more reactive than ketones. The electrophilicity of the carbonyl carbon is a key driver of the reaction. In our target molecule, this compound, the presence of two strong electron-withdrawing groups (bromine and cyano) significantly enhances the electrophilicity of the aldehyde, making it an excellent substrate for this reaction.
-
Active Methylene Compound: The acidity of the methylene protons allows for easy deprotonation by a weak base to form a nucleophilic carbanion (enolate). Common examples include malononitrile, ethyl cyanoacetate, malonic acid, and barbituric acid.
-
Catalyst: The reaction is typically catalyzed by a weak base. While tertiary amines can be used, primary and secondary amines, such as piperidine, are particularly effective as they can participate in an alternative, often faster, catalytic cycle. More recently, greener catalysts like ammonium salts or even catalyst-free systems in water have been developed.
Reaction Mechanism: The mechanism can proceed via two primary pathways depending on the catalyst employed.
-
Direct Enolate Pathway: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the final condensed product.
-
Iminium Ion Pathway: When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the aldehyde itself, which accelerates the nucleophilic attack by the enolate of the active methylene compound.
Caption: Generalized mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of 2-(4-bromo-2-cyanobenzylidene)malononitrile
This protocol details a standard and reliable procedure for the Knoevenagel condensation of this compound with malononitrile using a catalytic amount of piperidine in ethanol.
2.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 210.03 | 175586-76-2 | Starting aldehyde. |
| Malononitrile | 66.06 | 109-77-3 | Active methylene compound. Highly toxic. |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst. Corrosive and flammable. |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Solvent. |
| Deionized Water | 18.02 | 7732-18-5 | For washing the product. |
| Hexane / Ethyl Acetate | - | - | For Thin Layer Chromatography (TLC). |
2.2. Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
2.3. Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.10 g, 10.0 mmol).
-
Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).
-
Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting aldehyde spot should diminish and a new, lower Rf product spot should appear. The reaction is typically complete within 1-3 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate as a solid. To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL) to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C or air-dry to a constant weight. The expected yield is typically high (>90%).
Caption: Experimental workflow for the synthesis of 2-(4-bromo-2-cyanobenzylidene)malononitrile.
Characterization of the Product
Confirmation of the product structure, 2-(4-bromo-2-cyanobenzylidene)malononitrile, is achieved through standard spectroscopic methods.
-
¹H NMR: Expect to see aromatic protons in the range of 7.5-8.5 ppm. A key signal will be a singlet for the vinylic proton (-CH=) further downfield, typically >8.0 ppm, due to the deshielding effect of the adjacent cyano groups. The absence of the aldehyde proton signal (~10 ppm) from the starting material is a primary indicator of reaction completion.
-
¹³C NMR: Look for the appearance of new signals for the C=C double bond and the disappearance of the aldehyde carbonyl carbon. The nitrile carbons (CN) will appear in the 110-120 ppm range.
-
FT-IR: The spectrum should show a strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch. The disappearance of the broad aldehyde C=O stretch from the starting material (~1700 cm⁻¹) is also expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₄BrN₃, with the characteristic isotopic pattern for a bromine-containing compound.
Protocol Variations and Green Chemistry Approaches
While the piperidine-catalyzed reaction in ethanol is highly effective, several alternative protocols offer advantages in terms of environmental impact and operational simplicity.
Protocol 2: Solvent-Free Condensation This environmentally friendly approach avoids the use of bulk organic solvents, reducing waste and potential hazards.
-
Procedure: In a mortar, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of ammonium bicarbonate (NH₄HCO₃, ~0.1 mmol). Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction is often rapid and may be accompanied by a change in color or consistency. Monitor by TLC. Work-up involves simply washing the solid mixture with water to remove the catalyst and filtering to isolate the pure product.
Protocol 3: Catalyst-Free Condensation in Water Leveraging water as a reaction medium is a cornerstone of green chemistry. For activated aldehydes, the reaction can sometimes proceed efficiently without any external catalyst.
-
Procedure: In a glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol). Add 2-3 mL of deionized water. Seal the vial and stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. The product, being water-insoluble, often precipitates directly from the reaction mixture and can be isolated by simple filtration.
Summary of Reaction Conditions
| Protocol | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1: Standard | Piperidine | Ethanol | ~78 (Reflux) | 1 - 3 | >90% |
| 2: Solvent-Free | NH₄HCO₃ | None | Room Temp. | 0.1 - 0.25 | >95% |
| 3: Aqueous | None / Mild Base | Water | 25 - 50 | 2 - 4 | 85-95% |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Piperidine: Corrosive and flammable liquid. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Inactive catalyst.- Insufficient heating.- Low purity of starting materials. | - Use fresh piperidine or an alternative catalyst.- Ensure the reaction reaches reflux temperature.- Check the purity of reactants. |
| Low Product Yield | - Incomplete reaction.- Product loss during work-up.- Reversible reaction. | - Increase reaction time and monitor by TLC until completion.- Use cold solvents for washing to minimize dissolution of the product.- Ensure efficient removal of water if using a system that allows it. |
| Impure Product | - Unreacted starting materials.- Formation of side products. | - Ensure thorough washing of the crude product.- If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane). |
Conclusion
The Knoevenagel condensation of this compound is a highly efficient and straightforward method for synthesizing a valuable chemical intermediate. The protocol detailed herein is robust and provides high yields, while alternative green chemistry approaches offer environmentally benign options without significantly compromising efficiency. By understanding the mechanistic principles and key experimental parameters, researchers can confidently apply this reaction and adapt it for the synthesis of a wide array of functionalized molecules for applications in medicinal chemistry and materials science.
Topic: Wittig Reaction Conditions for 4-Bromo-2-cyanobenzaldehyde to Form Alkenes
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the Wittig reaction on 4-bromo-2-cyanobenzaldehyde, a challenging aromatic aldehyde possessing two strong electron-withdrawing groups. We will explore the mechanistic nuances, critical experimental parameters, and detailed, field-tested protocols designed for researchers in synthetic chemistry and drug development. This guide emphasizes the causal relationships behind procedural steps to ensure robust and reproducible outcomes. Two primary protocols are presented: a classic approach using a strong base in anhydrous conditions and a green chemistry alternative employing aqueous or phase-transfer conditions.
Introduction: The Wittig Reaction and the Challenge of Substituted Benzaldehydes
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes with a high degree of regiochemical control.[1][2] The reaction's power lies in the use of a phosphorus ylide (a Wittig reagent), which effectively replaces the carbonyl oxygen with a carbon-based fragment. The thermodynamic driving force for this transformation is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
While the Wittig reaction is broadly applicable, its efficiency and stereochemical outcome are highly dependent on the structure of both the carbonyl compound and the ylide. The substrate in focus, this compound, presents a unique case. It features two powerful electron-withdrawing groups (EWG), a bromine atom and a nitrile group, which significantly increase the electrophilicity of the carbonyl carbon. This enhanced reactivity can be beneficial; however, it also increases the potential for side reactions if conditions are not carefully controlled. This guide provides the necessary framework to navigate these challenges successfully.
Mechanistic Pathway and Stereochemical Control
The Wittig reaction proceeds through a concerted cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate known as an oxaphosphetane.[1][4][5] This intermediate is unstable and rapidly collapses to form the desired alkene and triphenylphosphine oxide.
Caption: General mechanism of the Wittig reaction.
The stereochemistry of the resulting alkene is dictated by the nature of the ylide.[4][6]
-
Non-stabilized Ylides (where R¹ is an alkyl group) are highly reactive. The reaction is kinetically controlled, leading predominantly to the (Z)-alkene.[5][7]
-
Stabilized Ylides (where R¹ is an electron-withdrawing group like an ester or ketone) are less reactive. The initial cycloaddition is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which decomposes to form the (E)-alkene as the major product.[4][7][8]
-
Semi-stabilized Ylides (where R¹ is an aryl or vinyl group) often give mixtures of (E) and (Z)-alkenes.[5]
For the olefination of this compound, the use of stabilized ylides is often preferred to ensure high conversion and yield the thermodynamically favored (E)-alkene.
Experimental Design & Key Parameters
A successful Wittig reaction with this substrate hinges on the careful selection of reagents and conditions.
-
Ylide Selection : The choice of the phosphonium salt precursor is critical. For introducing a simple alkylidene group, a primary alkyltriphenylphosphonium halide is used. For synthesizing α,β-unsaturated esters or ketones, an α-halo ester or ketone is the precursor, leading to a stabilized ylide.[9] Stabilized ylides are often stable enough to be isolated, or even purchased commercially, simplifying the experimental setup.[10]
-
Base and Solvent System : The acidity of the phosphonium salt (pKa ~20-35) dictates the required base strength.
-
Strong Bases : For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are necessary.[1][9] These reactions demand strictly anhydrous and inert conditions, typically using solvents like tetrahydrofuran (THF) or diethyl ether.[11][12]
-
Milder Bases : Stabilized ylides are more acidic and can be generated with weaker bases such as potassium tert-butoxide (KOtBu), or even sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in two-phase or aqueous systems.[3][13][14] These "green" alternatives reduce the need for hazardous reagents and anhydrous solvents.[15]
-
-
Reaction Temperature : Ylide generation with strong bases is often performed at low temperatures (e.g., -78 to 0 °C) to prevent side reactions.[11][12] The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. Reactions with stabilized ylides are less sensitive and can often be run at room temperature or with gentle heating.[12][16]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of an exemplary alkene, ethyl 2-(4-bromo-2-cyanophenyl)acrylate, using a stabilized ylide derived from ethyl bromoacetate.
Protocol A: Classic Wittig Synthesis Using a Strong Base in Anhydrous THF
This method is a robust, traditional approach ensuring complete ylide formation before the introduction of the aldehyde. It is ideal for achieving high yields when handling sensitive substrates.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (Carbethoxymethyl)triphenylphosphonium bromide | 433.28 | 520 mg | 1.2 | 1.2 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 48 mg | 1.2 | 1.2 |
| This compound | 210.03 | 210 mg | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | - |
| Saturated aq. NH₄Cl | - | 15 mL | - | - |
| Ethyl Acetate | - | 30 mL | - | - |
| Brine | - | 15 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure
-
Ylide Generation:
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.
-
Add sodium hydride (48 mg, 1.2 mmol) to the flask. Wash the mineral oil from the NaH with anhydrous hexanes (2 x 2 mL) and carefully decant the hexanes.
-
Add anhydrous THF (10 mL) via syringe. Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (520 mg, 1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the phosphonium salt solution to the NaH suspension at 0 °C. A color change (typically to orange or yellow) and hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (210 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure alkene.
-
Protocol B: One-Pot Aqueous Wittig Reaction
This protocol is a greener, operationally simpler alternative that avoids pyrophoric bases and anhydrous solvents. It is particularly effective for stabilized ylides reacting with aldehydes.[3][13][14]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 210.03 | 210 mg | 1.0 | 1.0 |
| Triphenylphosphine (Ph₃P) | 262.29 | 315 mg | 1.2 | 1.2 |
| Ethyl bromoacetate | 167.00 | 200 mg (0.14 mL) | 1.2 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 252 mg | 3.0 | 3.0 |
| Deionized Water | - | 10 mL | - | - |
| Dichloromethane (DCM) | - | 30 mL | - | - |
| Brine | - | 15 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (210 mg, 1.0 mmol), triphenylphosphine (315 mg, 1.2 mmol), and sodium bicarbonate (252 mg, 3.0 mmol).
-
Add deionized water (10 mL) to the flask.
-
Stir the resulting suspension vigorously.
-
-
Reaction Execution:
-
Add ethyl bromoacetate (200 mg, 1.2 mmol) to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours. The reaction can also be left stirring at room temperature for 24 hours.
-
Monitor the reaction's progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel as described in Protocol A.
-
General Experimental Workflow
Caption: General workflow for the Wittig olefination.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Incomplete ylide formation (inactive base, wet solvent/reagents).2. Aldehyde is degraded or impure.3. Insufficient reaction time or temperature. | 1. (Protocol A) Use fresh, high-purity base and freshly distilled anhydrous solvents. Ensure glassware is flame-dried.2. Check the purity of the aldehyde by NMR or TLC before starting.3. Increase reaction time or gently heat the reaction mixture (especially for stabilized ylides). |
| Formation of Byproducts | 1. (Protocol A) Side reactions of the strong base.2. Self-condensation of the ylide (if applicable). | 1. Add aldehyde solution slowly at low temperature.2. Ensure aldehyde is added promptly after ylide formation is complete. |
| Difficult Purification | Triphenylphosphine oxide is co-eluting with the product. | 1. Use a less polar solvent system for chromatography.2. In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or ether before chromatography. |
| Incorrect Stereoisomer | The ylide used has unexpected stability characteristics. | For (Z)-selectivity, use non-stabilized ylides under salt-free conditions. For (E)-selectivity, ensure a stabilized ylide is used, potentially with longer reaction times to allow for equilibration. |
Conclusion
The Wittig reaction of this compound is a highly effective method for the synthesis of substituted styrenes. The success of the reaction is critically dependent on the judicious choice of the ylide, base, and solvent system. For robust, high-yielding synthesis, the classic anhydrous protocol provides excellent control. For a more sustainable and operationally simple approach, the one-pot aqueous method is a powerful alternative, particularly when using stabilized ylides. By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can reliably synthesize the desired alkene products for applications in medicinal chemistry and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. sciepub.com [sciepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gctlc.org [gctlc.org]
- 16. community.wvu.edu [community.wvu.edu]
Application Notes & Protocols: 4-Bromo-2-cyanobenzaldehyde as a Versatile Precursor for Advanced Fluorescent Probes
Introduction: The Strategic Advantage of 4-Bromo-2-cyanobenzaldehyde
In the landscape of molecular tools for biological and materials science, fluorescent probes are indispensable for visualizing and quantifying dynamic processes. The rational design of these probes hinges on the selection of a versatile chemical scaffold. This compound emerges as a superior precursor due to its unique trifunctional architecture. The interplay between its three key functional groups—the aldehyde, the bromo substituent, and the cyano group—provides a strategic platform for developing a diverse library of fluorescent sensors with tunable photophysical properties.
-
The Aldehyde Group (-CHO): Serves as a classical reactive handle for condensation reactions, particularly the Knoevenagel condensation, enabling the straightforward formation of a C=C double bond. This extends the π-conjugated system, a fundamental requirement for fluorescence.
-
The Bromo Group (-Br): Acts as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the introduction of a vast array of aryl and heteroaryl moieties, providing a powerful method to modulate the probe's absorption and emission wavelengths, quantum yield, and environmental sensitivity.[3]
-
The Cyano Group (-CN): As a potent electron-withdrawing group, the cyano substituent significantly influences the electronic properties of the aromatic ring.[4] This feature is critical for creating probes with large Stokes shifts, high quantum yields, and sensitivity to the local microenvironment (solvatochromism).[5]
This guide provides a detailed exposition of synthetic strategies, experimental protocols, and application workflows, demonstrating the conversion of this compound into high-performance fluorescent probes suitable for advanced research applications.
Synthetic Strategy I: Knoevenagel Condensation for Core Fluorophore Assembly
The initial and most critical step in leveraging this compound is the construction of a conjugated π-system. The Knoevenagel condensation provides an efficient and reliable method for this transformation by reacting the aldehyde with an active methylene compound.[6] This reaction not only forms the core fluorophore but also introduces additional functional groups that can be used for further modification or to enhance the probe's properties.
Causality Behind the Method
The reaction is typically catalyzed by a weak base (e.g., piperidine, triphenylphosphine), which deprotonates the active methylene compound to form a nucleophilic carbanion.[6] This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The electron-withdrawing cyano group on the benzaldehyde ring enhances this electrophilicity, often leading to faster reaction rates and higher yields compared to benzaldehydes with electron-donating groups.[4] A subsequent dehydration step yields the final, stable C=C double bond.
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-2-(4-bromo-2-cyanobenzylidene)malononitrile
This protocol describes the reaction of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (Solvent)
-
Piperidine (Catalyst, ~0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.11 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in 30 mL of ethanol. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the solution. A slight color change may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. If further purification is needed, the crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
Synthetic Strategy II: Suzuki-Miyaura Coupling for Photophysical Tuning
With the core fluorophore assembled, the Suzuki-Miyaura cross-coupling reaction offers a powerful tool to strategically modify the molecule by replacing the bromine atom.[1] This enables the introduction of diverse aromatic systems, which directly impacts the probe's electronic structure and, consequently, its photophysical properties such as absorption/emission maxima and quantum efficiency.[3][7]
Causality Behind the Method
The Suzuki coupling is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[1] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the fluorophore.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.[2][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[8]
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and must be optimized for the specific substrates being used.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3]
Experimental Protocol: Suzuki Coupling of Brominated Fluorophore with Phenylboronic Acid
This protocol describes the coupling of the product from Strategy I with phenylboronic acid.
Materials:
-
(E)-2-(4-bromo-2-cyanobenzylidene)malononitrile (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (Solvent system, e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial, inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the brominated fluorophore (e.g., 259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.[3]
Photophysical Characterization
Once synthesized and purified, the fluorescent probe must be characterized to determine its key optical properties. This data is essential for evaluating its performance and suitability for specific applications.
| Property | Description | Typical Technique |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectroscopy |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most intense fluorescence. | Fluorescence Spectroscopy |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger shift is desirable to minimize self-absorption. | Calculated from spectra |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. A higher value is generally better.[9] | Comparative method using a known standard (e.g., quinine sulfate) |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |
Table 1: Representative Photophysical Data. The following table summarizes hypothetical data for a probe synthesized via the described methods, dissolved in a common solvent like DMSO. Actual values will vary based on the specific aryl group attached via Suzuki coupling.
| Parameter | Value |
| λabs (nm) | ~390 nm |
| λem (nm) | ~475 nm |
| Stokes Shift (nm) | ~85 nm |
| Quantum Yield (ΦF) | 0.4 - 0.6 |
| Molar Extinction Coefficient (ε, M-1cm-1) | 25,000 - 40,000 |
(Note: These values are representative and based on typical benzothiazole and cyanophenyl-derived probes.)[5][10]
Application Protocol: Live-Cell Imaging
A primary application for novel fluorescent probes is in cellular bioimaging.[11] The following protocol provides a general workflow for staining live cells and visualizing intracellular structures or processes.
Causality and Considerations
The probe's ability to enter live cells depends on its physicochemical properties, such as size, charge, and lipophilicity. Probes are typically dissolved in a water-miscible organic solvent like DMSO to create a stock solution, which is then diluted in cell culture medium to a final working concentration. Incubation time and concentration must be optimized to achieve sufficient signal with minimal cytotoxicity.
Caption: General workflow for live-cell fluorescence imaging.
Experimental Protocol: General Staining of Live Cells
Materials:
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom imaging dishes
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or FITC channel, depending on probe spectra)
Procedure:
-
Cell Preparation: Culture cells on a 35 mm glass-bottom dish until they reach 60-70% confluency.
-
Probe Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe by dissolving it in high-quality DMSO. Store protected from light at -20°C.
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Staining: Aspirate the old medium from the cells and gently add the probe-containing medium.
-
Incubation: Incubate the cells in a CO₂ incubator at 37°C for 15-60 minutes. The optimal time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells twice with 1 mL of pre-warmed PBS to remove any unbound probe.
-
Imaging: Add 1 mL of fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a fluorescence microscope. Excite the probe at a wavelength near its λabs and collect the emission using a filter centered around its λem.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Quinazolines from 4-Bromo-2-cyanobenzaldehyde
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of approved therapeutic agents and clinical candidates.[1][2][3][4][5] Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in medicinal chemistry. Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer[1], anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[2][3][4][5] The significance of this scaffold is exemplified by blockbuster drugs such as Gefitinib and Erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in various cancer therapies.[3]
The strategic synthesis of diverse quinazoline libraries is therefore of paramount importance for the discovery of novel drug candidates. This application note provides a detailed protocol for the synthesis of substituted quinazolines utilizing 4-Bromo-2-cyanobenzaldehyde as a versatile starting material. The presence of the bromine atom at the 4-position offers a valuable synthetic handle for post-synthesis modifications via cross-coupling reactions, enabling extensive diversification of the quinazoline core.
Synthetic Strategy: A One-Pot, Multi-Component Approach
A highly efficient and atom-economical approach to complex organic molecules is through one-pot, multi-component reactions. This strategy minimizes waste, reduces reaction time, and simplifies purification processes. For the synthesis of substituted quinazolines from this compound, a one-pot reaction involving the starting aldehyde, a primary amine, and a suitable oxidant is a logical and effective approach.
The proposed reaction mechanism proceeds through a cascade of reactions:
-
Imine Formation: The aldehyde group of this compound reacts with a primary amine to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The nitrogen of the imine intermediate attacks the cyano group, leading to the formation of a dihydroquinazoline intermediate.
-
Oxidative Aromatization: The dihydroquinazoline intermediate is then oxidized to the thermodynamically stable aromatic quinazoline product.
This streamlined synthetic route allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazoline ring, depending on the choice of the primary amine.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed one-pot synthesis of substituted quinazolines from this compound.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-7-bromoquinazolines. The specific quantities and reaction parameters may require optimization depending on the chosen primary amine.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Primary Amine (e.g., Benzylamine) | ≥98% | Commercially Available |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Reaction vials or round-bottom flasks
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the primary amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv).
-
Add Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) (3 mL).
-
Seal the reaction vial and place it in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 120 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired substituted quinazoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reaction Mechanism Visualization
The following diagram outlines the plausible catalytic cycle for the copper-catalyzed synthesis of substituted quinazolines.
Caption: Proposed reaction mechanism.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of base and solvent can also be critical; screening different conditions may be necessary. Ensure all reagents are anhydrous, as water can inhibit the reaction.
-
Side Reactions: The formation of byproducts can occur. Careful monitoring by TLC is crucial to determine the optimal reaction time to maximize the desired product and minimize side reactions. Purification by column chromatography should be performed carefully to isolate the product from impurities.
-
Catalyst Choice: While copper catalysts are often effective and economical, palladium-catalyzed routes can also be employed for the synthesis of quinazolines from similar precursors.[2] The choice of catalyst may depend on the specific substrates and desired functional group tolerance.
-
Post-Synthetic Modification: The bromo-substituent at the 7-position of the synthesized quinazoline is a versatile handle for further functionalization. Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents at this position, greatly expanding the chemical diversity of the synthesized library.
Conclusion
This application note provides a comprehensive guide for the synthesis of substituted quinazolines from the readily available starting material, this compound. The detailed one-pot protocol, coupled with mechanistic insights and troubleshooting advice, offers a practical and efficient method for researchers in drug discovery and organic synthesis. The ability to readily diversify the quinazoline scaffold through the strategic use of the bromo-substituent underscores the value of this synthetic approach in generating novel compounds with potential therapeutic applications.
References
- 1. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-cyanobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-2-cyanobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important synthetic intermediate. We will move beyond simple procedural outlines to explore the causality behind common experimental failures and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. Where should I begin troubleshooting?
A low overall yield is a common but solvable issue. A systematic approach is crucial to pinpoint the source of product loss. Before focusing on a specific reaction step, it's essential to evaluate the entire workflow, from starting materials to final purification.
Potential root causes can be categorized into three main areas:
-
Purity of Starting Materials: The quality of your precursors is paramount. Impurities can introduce competing side reactions or inhibit catalysts.[1][2]
-
Suboptimal Reaction Conditions: Chemical transformations are highly sensitive to parameters like temperature, reaction time, solvent, and stoichiometry.[3] Minor deviations from an optimized protocol can drastically reduce yield.
-
Product Loss During Workup & Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps if the procedures are not tailored to the product's specific properties.[4]
Here is a logical workflow to begin your investigation:
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.[1]
Q2: I'm using an oxidation route from 4-bromo-2-cyanotoluene, but I'm primarily isolating the carboxylic acid. How can I prevent this over-oxidation?
This is a classic selectivity problem. The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid. Because aldehydes are often more easily oxidized than the starting alkyl group, the reaction can readily proceed to the carboxylic acid if not carefully controlled.[2]
Causality: The formation of 4-bromo-2-cyanobenzoic acid occurs when the oxidizing agent is too harsh, present in excess, or the reaction is allowed to proceed for too long.
Caption: Oxidation pathway showing the desired product and over-oxidation byproduct.
Troubleshooting & Optimization Strategies:
| Problem | Potential Cause | Recommended Solution |
| High Carboxylic Acid Formation | 1. Excess Oxidant: Using too many equivalents of the oxidizing agent. | Carefully control stoichiometry. Use no more than the required equivalents for the aldehyde formation. Titrate your oxidant if its concentration is uncertain.[2] |
| 2. Reaction Time: Allowing the reaction to run too long after the aldehyde has formed. | Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or GC-MS. Quench the reaction as soon as the starting material is consumed or when the aldehyde concentration is maximal.[2] | |
| 3. Harsh Oxidizing Agent: Using a non-selective or overly powerful oxidant (e.g., KMnO₄ under harsh conditions). | Switch to a milder, more selective oxidant. Systems like chromium trioxide in acetic anhydride or certain catalyzed aerobic oxidations are known to be more selective for aldehydes.[5] | |
| 4. High Temperature: Elevated temperatures can accelerate the rate of over-oxidation. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. |
Experimental Protocol: Selective Oxidation (Conceptual)
-
In a round-bottom flask, dissolve 4-bromo-2-cyanotoluene (1.0 eq) in a suitable solvent (e.g., acetic anhydride).[5]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of the selective oxidant (e.g., CrO₃, 2.0-2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Monitor the reaction every 15-30 minutes by TLC.
-
Upon consumption of the starting material, immediately quench the reaction by pouring it into ice-cold water.
-
Proceed with standard workup (extraction, washing, drying) to isolate the crude product.[5]
Q3: My Sandmeyer reaction starting from 2-amino-5-bromobenzonitrile is failing. The reaction turns black, and I isolate very little of the desired this compound. What's going wrong?
The Sandmeyer reaction, while powerful, is notorious for its sensitivity to reaction conditions. A dark, tarry reaction mixture is a common sign of diazonium salt decomposition and subsequent radical side reactions.[6][7]
Causality: The aryl diazonium salt is the key intermediate. It is unstable and can decompose prematurely if not generated and used under strictly controlled, cold conditions (typically 0-5 °C). Decomposition leads to a cascade of radical reactions, forming phenols (from reaction with water) and biaryl compounds, which appear as tar.[7][8]
Caption: Key pathways in the Sandmeyer reaction, highlighting decomposition routes.[7]
Critical Parameters for a Successful Sandmeyer Reaction:
-
Temperature Control: This is the single most critical factor. The diazotization (formation of the diazonium salt) and the subsequent reaction with the copper(I) salt must be maintained between 0-5 °C. Use an ice-salt bath and monitor the internal temperature closely.
-
Acid Concentration: A sufficient excess of acid is required to prevent the diazonium salt from coupling with unreacted starting amine.
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the amine solution. This prevents localized heating and a buildup of nitrous acid, which can decompose.
-
Catalyst Quality: The copper(I) salt (e.g., CuCN or CuBr) must be fresh and of high purity. Oxidized Cu(II) species are less effective.[8]
-
Workup: Once the reaction is complete (indicated by the cessation of nitrogen gas evolution), proceed with the workup promptly. Do not let the reaction mixture warm to room temperature for extended periods.
Q4: I'm having difficulty purifying the final product. My crude material is an oily solid, and recrystallization gives poor recovery.
Purification challenges often point to the presence of persistent impurities or suboptimal technique. An oily solid suggests that impurities are depressing the melting point of your product.
Potential Impurities and Solutions:
-
Unreacted Starting Material (e.g., 4-bromo-2-cyanotoluene):
-
Over-oxidation Product (4-bromo-2-cyanobenzoic acid):
-
Cause: As discussed in Q2, lack of reaction control.
-
Solution: This acidic impurity can be easily removed with a basic wash during workup. Before drying the organic layer, wash it with a dilute solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated and move into the aqueous layer. Be sure to re-wash with brine to remove residual base.
-
-
Polymeric Tar:
-
Cause: Decomposition during the reaction, particularly under harsh acidic or thermal conditions.[9]
-
Solution: Tar is often difficult to remove. The best strategy is prevention by optimizing reaction conditions. If present, try to remove it by filtering the crude product solution through a small plug of silica gel or celite before concentrating.
-
Optimizing Recrystallization:
-
Solvent Choice: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. For aryl aldehydes, common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Use Minimal Hot Solvent: A common mistake is adding too much hot solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4] Add just enough hot solvent to fully dissolve the crude solid.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal from a previous batch.[4]
By systematically addressing these common points of failure, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Substitutions on 4-Bromo-2-cyanobenzaldehyde
Welcome to the technical support center for 4-Bromo-2-cyanobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. This compound is a valuable intermediate, featuring a reactive aryl bromide and two electron-withdrawing groups (EWG) ortho and para to the bromine. This electronic arrangement makes it an excellent substrate for a variety of substitution reactions, but it also presents unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction conditions for maximum yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during substitution reactions. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired biaryl product. My main side product appears to be 2-cyanobenzaldehyde (de-bromination). What is going wrong?
Answer: This is a classic issue in Suzuki couplings, and the de-bromination side product points to a few potential culprits related to the catalytic cycle. The formation of 2-cyanobenzaldehyde is a result of protodehalogenation.[1]
Causality & Solutions:
-
Premature Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable, especially in the presence of water and base, leading to the formation of an arene and boric acid. This depletes your nucleophilic partner.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and requires activation by a base.[5] If this step is slow, the Pd-Aryl-Halide intermediate has more time to undergo side reactions.
-
Catalyst Deactivation: The Pd(0) active catalyst can be oxidized or form inactive palladium black. The aldehyde functional group can sometimes coordinate to the metal center, inhibiting catalysis.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Use a ligand that protects the palladium center and promotes the desired catalytic cycle. For an electron-poor substrate like this, ligands such as SPhos or XPhos are often more effective than traditional PPh₃.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ | SPhos is excellent for electron-poor aryl bromides. Pd(PPh₃)₄ is a reliable general catalyst.[8] |
| Ligand/Pd Ratio | 2:1 to 4:1 | Ensures the palladium center remains coordinated and active. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger, moderately soluble bases that effectively promote transmetalation.[6] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene | A biphasic system often enhances reactivity.[3] Anhydrous toluene can minimize protodeboronation. |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the reaction to completion.[6] |
Question: My Buchwald-Hartwig amination with a secondary amine is sluggish and gives a poor yield. I'm using Pd₂(dba)₃ and BINAP. What adjustments should I make?
Answer: While a good starting point, the "first-generation" catalyst systems are not always optimal, especially for challenging substrates or nucleophiles.[9] The efficiency of a Buchwald-Hartwig reaction is highly dependent on the synergy between the palladium source, ligand, and base.
Causality & Solutions:
-
Ligand Choice: The ligand dictates the geometry and reactivity of the palladium center. For secondary amines, especially bulky ones, a ligand that promotes fast reductive elimination is required. BINAP may not be the most effective choice here.
-
Base Selection & Strength: The base deprotonates the amine (or the N-H bond in the Pd-complex) to generate the active nucleophile. Its strength and solubility are critical. A weak or insoluble base will stall the reaction.
-
Catalyst Precursor: Using a pre-catalyst can lead to more consistent formation of the active LPd(0) species.[7][12]
Issue 2: Side Product Formation
Question: I am performing a Sonogashira coupling with a terminal alkyne and I'm getting a significant amount of a symmetrical biacetylene byproduct (alkyne homocoupling). How can I suppress this?
Answer: The formation of a biacetylene product is due to the Glaser coupling, a well-known side reaction in Sonogashira couplings that is promoted by the copper(I) co-catalyst in the presence of oxygen.[13]
Causality & Solutions:
-
Copper-Catalyzed Homocoupling: The Cu(I) salt, essential for activating the alkyne, can also catalyze its oxidative dimerization.[13]
-
Solution 1 (Rigorous Degassing): Since the Glaser coupling requires an oxidant (typically O₂), ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the amine base.
-
Solution 2 (Copper-Free Conditions): Modern protocols have been developed that proceed without a copper co-catalyst, completely eliminating the Glaser side reaction.[14] These reactions often require a specific ligand (e.g., X-Phos) and a suitable base like Cs₂CO₃ or an amine base.[14]
-
-
Base Choice: The amine base not only acts as an acid scavenger but also helps keep the catalyst in solution and can influence the rate of desired vs. undesired reactions.
-
Solution: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices.[15] Using the amine as the solvent or co-solvent can sometimes improve results.
-
Diagram 1: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
Section 2: Frequently Asked Questions (FAQs)
Question: How do the electron-withdrawing groups (-CHO and -CN) on this compound affect its reactivity in different substitution reactions?
Answer: The electronic properties of the aldehyde and cyano groups have a profound and differential impact depending on the reaction mechanism:
-
For Nucleophilic Aromatic Substitution (SNAr): These EWGs are strongly activating.[16] They are located at the ortho (-CN) and para (-CHO) positions relative to the bromine leaving group. This specific arrangement allows them to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[17][18] This makes the aromatic ring highly electron-deficient and susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amides).
-
For Palladium-Catalyzed Cross-Coupling: The effect is more nuanced. The EWGs make the C-Br bond more polarized and susceptible to oxidative addition to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.[1] This generally increases the substrate's reactivity compared to electron-neutral or electron-rich aryl bromides. However, the aldehyde can potentially coordinate with the palladium catalyst, which might inhibit the reaction in some cases, making ligand choice particularly important.
Question: For C-N bond formation, when should I choose a Buchwald-Hartwig amination versus a copper-catalyzed Ullmann condensation?
Answer: Both are powerful methods, but they have distinct advantages and disadvantages.
-
Buchwald-Hartwig Amination: This is generally the preferred modern method.[9]
-
Pros: It operates under much milder conditions (often 80-110 °C), has an exceptionally broad substrate scope (works with primary and secondary amines, anilines, amides, etc.), and benefits from decades of catalyst system development, making it highly tunable.[7][19]
-
Cons: The primary drawback is the cost and air-sensitivity of the palladium catalysts and specialized phosphine ligands.
-
-
Ullmann Condensation: This is a classic reaction that remains relevant, particularly in industrial settings.[20]
-
Pros: The main advantage is the low cost of using copper as the catalyst.[21]
-
Cons: Traditional Ullmann reactions require harsh conditions, such as high temperatures (>180 °C) and polar aprotic solvents (DMF, NMP).[20][22] The substrate scope is generally more limited, often requiring activated aryl halides. While modern ligand-assisted protocols have lowered the required temperatures, they can still be more demanding than the palladium-catalyzed alternatives.
-
Decision Tree: For exploratory, small-scale synthesis where functional group tolerance and mild conditions are paramount, start with a Buchwald-Hartwig amination. For large-scale, cost-sensitive production of a specific target where the conditions have been optimized, an Ullmann condensation may be more economical.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, add them to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to create a 4:1 to 5:1 solvent mixture. The final concentration should be ~0.1 M with respect to the starting aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a secondary amine using a modern catalyst system.[19][23]
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.01-0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
Reaction Setup: In a glovebox, add the XPhos Pd G3 pre-catalyst and NaOtBu to an oven-dried reaction tube with a magnetic stir bar.
-
Reagent Addition: Add the this compound and anhydrous toluene. Finally, add the secondary amine via syringe.
-
Inert Atmosphere: If not using a glovebox, perform the additions under a positive flow of Argon. Seal the tube tightly.
-
Reaction: Place the tube in a preheated aluminum block at 100 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
- 17. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
How to prevent dehalogenation in 4-Bromo-2-cyanobenzaldehyde cross-coupling
Topic: Preventing Dehalogenation in 4-Bromo-2-cyanobenzaldehyde Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting palladium-catalyzed cross-coupling reactions involving this compound. This guide, prepared by our senior application scientists, provides in-depth solutions to the common and frustrating problem of dehalogenation, which leads to the formation of 2-cyanobenzaldehyde as a significant byproduct. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my this compound coupling?
A1: Dehalogenation (often called hydrodehalogenation) is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, yielding 2-cyanobenzaldehyde.[1] This consumes your starting material and complicates purification, ultimately lowering the yield of your target molecule. The this compound substrate is particularly susceptible due to the strong electron-withdrawing nature of the ortho-cyano and para-aldehyde groups, which can influence the stability of intermediates in the catalytic cycle.
Q2: How can I quickly confirm that dehalogenation is the primary issue in my reaction?
A2: The most straightforward methods are:
-
GC-MS Analysis: Analyze an aliquot of your crude reaction mixture. Look for a peak with a mass corresponding to 2-cyanobenzaldehyde (C₈H₅NO, MW ≈ 131.13 g/mol ).
-
¹H NMR Spectroscopy: In the crude NMR, the appearance of a new aromatic proton signal in the region where the bromine-bearing carbon would be, coupled with the disappearance of the starting material, is a strong indicator.
-
TLC Analysis: The dehalogenated byproduct, 2-cyanobenzaldehyde, will typically have a different polarity (often less polar) than the starting aryl bromide. It will appear as a distinct spot.
Q3: My reaction mixture is turning black. Is this related to dehalogenation?
A3: Yes, it can be. The formation of a black precipitate, known as "palladium black," signifies the aggregation and decomposition of the active Pd(0) catalyst.[2] Highly active catalysts, if not properly stabilized by ligands, can be prone to decomposition. Conditions that favor dehalogenation, such as high temperatures or inappropriate ligand choice, can sometimes coincide with catalyst deactivation pathways.
Q4: I'm seeing dehalogenation in my Suzuki-Miyaura coupling. Should I switch to a different cross-coupling reaction like Heck or Sonogashira?
A4: Not necessarily. Dehalogenation is a common problem across various palladium-catalyzed reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] The fundamental mechanistic cause—the formation and subsequent reaction of a palladium-hydride (Pd-H) species—is often the same. It is more effective to optimize the parameters of your current reaction (ligand, base, solvent, temperature) to disfavor the dehalogenation pathway before changing the entire coupling strategy.
In-Depth Troubleshooting Guides
The Competing Pathways: Desired Coupling vs. Undesired Dehalogenation
Understanding the catalytic cycle is crucial. The productive cross-coupling pathway competes directly with the dehalogenation pathway. The key to success is to select conditions that accelerate the desired C-C (or C-N, C-O) bond formation (reductive elimination of the product) while suppressing the formation and/or reactivity of Pd-H species that lead to the byproduct.
Caption: Fig 1. Competing Catalytic Cycles
Issue 1: Significant Dehalogenation (>15%) Detected
The primary cause of dehalogenation is the generation of a palladium-hydride (Pd-H) species, which can undergo reductive elimination with the aryl group faster than the desired transmetalation/reductive elimination sequence.
Troubleshooting Workflow:
Caption: Troubleshooting Dehalogenation Workflow
Detailed Parameter Optimization:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong bases (e.g., NaOtBu, KOtBu, NaOH, KOH). | Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[1][6] Strong alkoxide bases can more readily generate Pd-H species through β-hydride elimination from the alkoxide itself or by promoting reactions with solvent molecules. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote transmetalation without excessively accelerating dehalogenation.[7] |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃). | Use bulky, electron-rich biaryl monophosphine ligands such as SPhos or XPhos .[8] These ligands promote a fast rate of reductive elimination for the desired product (Ar-R) from the L-Pd(Ar)(R) intermediate. This kinetic preference helps the desired pathway outcompete the dehalogenation route. The steric bulk also stabilizes the monoligated Pd(0) species, which is highly active for oxidative addition.[1][9][10][11] |
| Temperature | High temperatures (>100 °C). | Lower the reaction temperature to 60-80 °C . While higher temperatures increase reaction rates, they often accelerate side reactions like dehalogenation disproportionately. Microwave-assisted protocols can sometimes be beneficial by allowing for rapid heating to a set temperature for a short duration, potentially minimizing byproduct formation.[7][12][13][14] |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents. | Use rigorously dried, aprotic solvents like Toluene , Dioxane , or CPME . Alcohols and water can act as hydride sources, directly contributing to the formation of Pd-H species. If an aqueous base is required (as in many Suzuki protocols), minimize the amount of water used.[15] |
| Catalyst Loading | Very high catalyst loading (>5 mol%). | While counterintuitive, excessively high catalyst concentrations can sometimes lead to more side products. Use a moderate loading of 1-2 mol% for the palladium precatalyst. |
Issue 2: Reaction is Sluggish at Lower Temperatures, Leading to Dehalogenation Over Time
If lowering the temperature to suppress dehalogenation also stalls the desired reaction, the issue may lie in a slow step within the productive cycle (oxidative addition or transmetalation).
Solutions:
-
Select a More Active Catalyst System: Instead of simply lowering the temperature, switch to a more active catalyst system that can operate efficiently at milder conditions. A combination of a G3 or G4 Buchwald precatalyst with SPhos or RuPhos can be highly effective for challenging substrates at room temperature or slightly elevated temperatures.[8][16]
-
Consider the Boron Reagent (for Suzuki Coupling): Boronic acids can be prone to protodeboronation, especially electron-deficient ones. This side reaction competes with the desired transmetalation.
-
Use a more stable boron reagent: Consider using the corresponding pinacol boronate ester (Bpin) or trifluoroborate salt (BF₃K) instead of the boronic acid.[17][18] These are often more robust under reaction conditions.
-
Base Choice: For base-sensitive functional groups, powdered KF can be an effective base that minimizes both protodeboronation and dehalogenation.[18]
-
Recommended Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound, aiming to minimize dehalogenation.
Protocol 1: General Thermal Suzuki-Miyaura Coupling
This protocol utilizes a well-established catalyst system known for its high efficiency with challenging aryl bromides.
Workflow:
Caption: General Suzuki Coupling Workflow
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave heating can significantly shorten reaction times, which often helps to suppress the formation of thermal degradation byproducts, including the dehalogenated compound.[7][12]
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (e.g., 5:1 mixture)
-
-
Procedure:
-
To a 10 mL microwave reaction vial, add the aryl bromide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant temperature of 100-120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Note: Always start with a lower temperature and shorter time for microwave reactions and optimize from there. Ensure that the chosen solvent is appropriate for the temperature and pressure limits of your microwave system.
By systematically applying these troubleshooting strategies and starting with a robust protocol, researchers can effectively minimize dehalogenation and achieve high yields in the cross-coupling of this compound.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Purification techniques for crude 4-Bromo-2-cyanobenzaldehyde reaction mixtures
Technical Support Center: Purification of 4-Bromo-2-cyanobenzaldehyde
Welcome to the technical support guide for the purification of crude this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.
The purification of this compound is often complicated by the presence of structurally similar impurities derived from its synthesis. Common synthetic routes, such as the bromination and subsequent oxidation of a methyl group on a cyanotoluene precursor, can generate a variety of byproducts including the corresponding benzoic acid, unreacted starting materials, or isomeric impurities.[1][2] This guide provides a structured approach to identifying these impurities and selecting the most effective purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. However, several common impurities are frequently observed. These can be broadly categorized as follows:
-
Acidic Impurities: The most common is 4-Bromo-2-cyanobenzoic acid , which arises from the over-oxidation of the aldehyde.[3] Its presence can be easily detected by a simple aqueous bicarbonate wash, which will selectively extract the acidic component.[4]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-cyano-4-bromotoluene or 4-bromo-2-(dibromomethyl)benzonitrile.
-
Reaction Intermediates: Partially oxidized species or intermediates from hydrolysis steps may persist.[5]
-
Isomeric Byproducts: If the initial bromination of the aromatic ring is not perfectly regioselective, isomers such as 2-Bromo-4-cyanobenzaldehyde may be present.[6]
Q2: What is the best first step to assess the purity and identify the contaminants in my crude product?
A2: A multi-pronged analytical approach is recommended before attempting any large-scale purification:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick assessment.[7] It helps visualize the number of components, estimate their relative polarities, and develop a solvent system for column chromatography. Spot your crude material alongside any available standards of starting materials or expected byproducts.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable structural information. The aldehyde proton of your desired product should appear as a singlet around 10 ppm. Signals corresponding to the carboxylic acid proton (~12-13 ppm, often broad), benzyl alcohol CH₂ (~4.7 ppm), or starting material methyl groups (~2.5 ppm) are clear indicators of specific impurities.[7]
-
Solubility Tests: Perform small-scale solubility tests in various solvents to identify potential candidates for recrystallization. A good solvent will dissolve the crude material when hot but show low solubility at room temperature or upon cooling.[8][9]
Q3: How do I efficiently remove the 4-Bromo-2-cyanobenzoic acid impurity?
A3: Removal of acidic impurities is typically straightforward using an acid-base extraction. Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate, a weak base, will deprotonate the carboxylic acid to form the water-soluble sodium 4-bromo-2-cyanobenzoate salt, which partitions into the aqueous layer. The neutral aldehyde product remains in the organic layer.[4] This should be followed by a water wash to remove residual bicarbonate and a brine wash to aid in drying.
Q4: When should I choose column chromatography over recrystallization?
A4: The choice depends on the nature and number of impurities:
-
Recrystallization is most effective when you have a high concentration of the desired product and small amounts of impurities that have significantly different solubilities in the chosen solvent system. It is an excellent method for removing trace impurities from a mostly pure product.
-
Flash Column Chromatography is the preferred method when the crude mixture contains multiple components with similar polarities or when impurities are present in significant quantities.[10] It offers much greater resolving power than a single recrystallization. TLC analysis will be your guide: if you can achieve good separation of spots on a TLC plate, column chromatography will likely be successful.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | The melting point of your compound/impurity mixture is lower than the boiling point of the solvent. The solution is too supersaturated with impurities. | 1. Add more solvent to the hot mixture to ensure everything is fully dissolved. 2. Switch to a lower-boiling point solvent or a mixed-solvent system. For example, dissolve the compound in a small amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexanes) at an elevated temperature until the solution becomes cloudy, then clarify with a drop of the good solvent before cooling.[8][11] |
| Low Yield After Recrystallization | Too much solvent was used, keeping a significant portion of the product dissolved even after cooling. The product prematurely crashed out during a hot filtration step. Incomplete cooling. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. After collecting the crystals, reduce the volume of the mother liquor (filtrate) and cool again to recover a second crop of crystals. 3. Ensure the filtration funnel is pre-heated before hot filtration to prevent crystallization on the filter paper.[11] 4. Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9] |
| Persistent Impurity with Similar Rf on TLC | The impurity has a very similar polarity to the product, making separation by standard silica gel chromatography difficult. | 1. Optimize Chromatography: Experiment with different eluent systems. A switch from ethyl acetate/hexanes to dichloromethane/methanol, or the addition of a small percentage of a third solvent, can alter selectivity. 2. Bisulfite Adduct Formation: This is a highly specific chemical method for purifying aldehydes. The aldehyde reacts reversibly with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehyde impurities. The pure aldehyde is then regenerated by treatment with a base.[12][13] See Protocol 4 for details. |
| Bisulfite Adduct Fails to Precipitate | The bisulfite solution is not fresh or saturated. The concentration of the aldehyde in the reaction solvent is too low. The adduct is soluble in the chosen solvent system. | 1. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[12] 2. Ensure the initial crude material is sufficiently concentrated in a miscible solvent like methanol or ethanol before adding the bisulfite solution. 3. If a precipitate does not form, add water to the mixture and extract with an immiscible organic solvent (e.g., ethyl acetate/hexanes). The bisulfite adduct is ionic and will partition into the aqueous layer, while non-aldehyde impurities remain in the organic layer.[13] |
| Inability to Regenerate Aldehyde from Adduct | The pH is not sufficiently basic to reverse the equilibrium. The regenerated aldehyde is being extracted inefficiently. | 1. Add a strong base like sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is robustly basic (pH > 10-12).[12] 2. Ensure vigorous mixing (shaking in a separatory funnel) with a suitable organic solvent to efficiently extract the liberated aldehyde back into the organic phase. Perform multiple extractions if necessary. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., a mixture of ethyl acetate and hexanes). A common starting point is 10-20% ethyl acetate in hexanes.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent by rotary evaporation to yield the purified this compound.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation[12][13]
This chemical method is highly selective for aldehydes and is excellent for removing stubborn non-aldehyde impurities.
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of methanol or ethanol in a flask. In a separate container, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add the NaHSO₃ solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct should begin to form. Continue stirring for 30-60 minutes.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any trapped organic impurities.
-
Regeneration of Aldehyde: Transfer the filtered adduct to a clean flask. Add an organic solvent (e.g., ethyl acetate) and an equal volume of water. While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution dropwise until the aqueous layer is strongly basic (pH > 10).
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Part 4: Visual Workflow for Purification Strategy
This diagram outlines the decision-making process for selecting an appropriate purification technique based on initial analysis of the crude reaction mixture.
Caption: Decision workflow for selecting a purification method.
Part 5: Data Tables
Table 1: Common Impurities & Identification
| Impurity Name | Structure | Typical ¹H NMR Signal (CDCl₃) | Removal Method |
| 4-Bromo-2-cyanobenzoic acid | Br-Ar(COOH)(CN) | ~12-13 ppm (broad s, 1H, COOH) | Acid-Base Extraction |
| 4-Bromo-2-cyanobenzyl alcohol | Br-Ar(CH₂OH)(CN) | ~4.7 ppm (s, 2H, CH₂) | Column Chromatography, Recrystallization |
| 2-Cyano-4-bromotoluene | Br-Ar(CH₃)(CN) | ~2.5 ppm (s, 3H, CH₃) | Column Chromatography, Bisulfite Adduct |
| 4-Bromo-2-(dibromomethyl)benzonitrile | Br-Ar(CHBr₂)(CN) | ~6.7 ppm (s, 1H, CHBr₂) | Hydrolysis followed by purification |
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent / System | Comments |
| Ethanol or Methanol | Good for moderately polar compounds. The product should be significantly less soluble when cold.[11] |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify and cool.[8] |
| Toluene | A higher-boiling aromatic solvent, may be effective if other systems fail.[4] |
| Isopropanol / Water | Another mixed-solvent system suitable for polar compounds. |
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 6. aobchem.com [aobchem.com]
- 7. magritek.com [magritek.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions at the Aldehyde vs. Cyano Group
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective reactions on molecules containing both aldehyde and cyano functionalities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and advanced strategies to help you achieve your desired chemical transformations with precision and high yield.
Introduction: The Challenge of Selectivity
Molecules bearing both an aldehyde (-CHO) and a cyano (-CN) group present a unique synthetic challenge. Both groups feature an electrophilic carbon atom, making them susceptible to nucleophilic attack. However, the aldehyde is generally the more reactive of the two functional groups.[1][2] This inherent difference in reactivity is the cornerstone of achieving regioselectivity. The carbonyl carbon of an aldehyde is highly electrophilic due to the polarization of the C=O bond.[1] While the carbon-nitrogen triple bond of a cyano group is also polarized, it is generally less reactive towards nucleophiles under mild conditions.[1][3]
Understanding and exploiting the subtle electronic and steric differences between these two groups is paramount for directing a reaction to the desired site. This guide will walk you through the principles and practicalities of controlling these reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common queries encountered when working with aldehyde- and cyano-containing compounds.
Q1: Why is the aldehyde group typically more reactive than the cyano group towards nucleophiles?
A1: The higher reactivity of the aldehyde group stems from a combination of electronic and steric factors:[2]
-
Electronic Effects: The carbonyl carbon in an aldehyde is more electrophilic than the nitrile carbon. This is because the oxygen atom in the carbonyl group is highly electronegative, leading to a significant partial positive charge on the carbon. While nitrogen is also electronegative, the triple bond in the cyano group is less polarized than the carbonyl double bond.[1][2][3]
-
Steric Factors: The aldehyde group is sterically less hindered than a ketone and often less hindered than a cyano group, depending on the surrounding molecular structure. This makes it more accessible for an incoming nucleophile to attack the carbonyl carbon.[2] The transition state for nucleophilic addition to an aldehyde is generally less crowded and therefore lower in energy compared to the corresponding attack on a nitrile.[2]
Q2: Can I selectively reduce the aldehyde in the presence of a cyano group?
A2: Yes, selective reduction of the aldehyde is a common and achievable transformation. The key is to use a mild reducing agent that will react with the more electrophilic aldehyde but not the less reactive nitrile.
-
Recommended Reagents: Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones to alcohols but typically does not reduce nitriles under standard conditions.
-
Reaction Conditions: The reaction is usually carried out in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C) to enhance selectivity.
Q3: Is it possible to selectively reduce the cyano group to an aldehyde or an amine without affecting the aldehyde?
A3: This is a more challenging transformation due to the generally higher reactivity of the aldehyde. However, it is possible under specific conditions:
-
Reduction to an Aldehyde: The use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve the partial reduction of a nitrile to an imine intermediate, which upon acidic workup, hydrolyzes to an aldehyde.[4][5] To prevent the reduction of the existing aldehyde, it must first be protected.[6][7][8]
-
Reduction to an Amine: Catalytic hydrogenation can sometimes be selective. For instance, certain cobalt-based catalysts have been developed that show a distinct selectivity for hydrogenating nitriles while barely reducing aldehydes.[9]
Q4: How can I perform a nucleophilic addition to the cyano group while leaving the aldehyde untouched?
A4: This requires protecting the aldehyde group first. The aldehyde is significantly more susceptible to nucleophilic attack, and any attempt to directly target the cyano group with a strong nucleophile will likely result in a reaction at the aldehyde.[10][11]
-
Protection Strategy: The most common method is to convert the aldehyde into an acetal by reacting it with a diol (e.g., ethylene glycol) under acidic conditions.[6][7][8] Acetals are stable in neutral to strongly basic conditions, allowing for subsequent reactions at the cyano group.[7]
-
Deprotection: After the desired reaction on the cyano group is complete, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[6][7]
Troubleshooting Common Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low yield or no reaction at the cyano group.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently reactive nucleophile | Switch to a more potent nucleophile (e.g., Grignard reagent, organolithium). | The cyano group is less electrophilic than the aldehyde; a stronger nucleophile is required to initiate the reaction. |
| Steric hindrance around the cyano group | Use a smaller, less sterically demanding nucleophile. Increase the reaction temperature or use a catalyst to overcome the activation energy barrier. | Bulky groups near the reaction site can physically block the approach of the nucleophile. |
| Aldehyde group is not protected | Protect the aldehyde as an acetal before attempting the reaction at the cyano group. | The unprotected aldehyde will compete for the nucleophile, leading to a mixture of products and reduced yield of the desired product.[7] |
Problem 2: Over-reduction of the nitrile to an amine when targeting an aldehyde.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reducing agent is too strong | Use a less reactive hydride source like DIBAL-H.[4][5] | Strong reducing agents like LiAlH₄ will readily reduce the intermediate imine all the way to the amine.[5] DIBAL-H is bulkier and less reactive, allowing the reaction to be stopped at the imine stage.[5] |
| Reaction temperature is too high | Perform the reduction at a very low temperature (e.g., -78 °C). | Lower temperatures help to control the reactivity of the reducing agent and prevent over-reduction. |
| Incorrect stoichiometry | Use only one equivalent of the reducing agent. | Using an excess of the reducing agent will drive the reaction towards the fully reduced amine product. |
Problem 3: Mixture of products from reaction at both aldehyde and cyano groups.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Kinetic vs. Thermodynamic Control | Adjust reaction temperature and time. Lower temperatures and shorter reaction times favor the kinetic product (reaction at the more reactive aldehyde). Higher temperatures and longer reaction times can favor the thermodynamic product.[12][13][14][15][16] | The reaction at the aldehyde typically has a lower activation energy and is kinetically favored.[14][15] However, if the reaction is reversible, allowing it to reach equilibrium may favor the more stable thermodynamic product.[12][15][16] |
| Reagent is not selective enough | Choose a reagent with higher chemoselectivity. For example, use NaBH₄ for selective aldehyde reduction. | Some reagents are inherently more selective for one functional group over another due to their electronic and steric properties. |
| Lack of a protecting group strategy | Implement a protection-deprotection sequence for the more reactive aldehyde group. | This is the most robust strategy to ensure that the reaction occurs exclusively at the desired cyano group.[6][7][8] |
Advanced Strategies and Protocols
For more complex synthetic challenges, the following advanced strategies and protocols can be employed.
Strategy 1: Orthogonal Reactivity through Catalyst Control
The choice of catalyst can dramatically influence the regioselectivity of a reaction. Certain catalysts can selectively activate one functional group in the presence of another.
Example: Selective Reductive Alkylation of Nitriles
A novel cobalt-based catalyst supported on N-doped SiC has been shown to mediate the selective reductive alkylation of nitriles with aldehydes.[9] This catalyst has a distinct selectivity pattern, permitting the hydrogenation of the nitrile while leaving the aldehyde group largely unreacted.[9]
Experimental Protocol: Cobalt-Catalyzed Reductive Alkylation
-
Catalyst Preparation: Prepare the nanostructured cobalt catalyst on an N-doped SiC support as described in the literature.[9]
-
Reaction Setup: In a high-pressure autoclave, combine the aldehyde- and cyano-containing substrate, the cobalt catalyst, and a suitable solvent (e.g., THF).
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
Workup: After the reaction is complete, cool the mixture, vent the hydrogen, and filter off the catalyst. The product can then be purified by standard methods such as column chromatography.
Strategy 2: Leveraging Protecting Groups for Sequential Transformations
A well-designed protecting group strategy is often the key to success in multi-step syntheses involving bifunctional molecules.
Caption: Workflow for selective reaction at the cyano group.
Experimental Protocol: Acetal Protection of an Aldehyde
-
Setup: To a solution of the aldehyde-cyano compound in a suitable solvent (e.g., toluene), add a diol (e.g., 1.2 equivalents of ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Extract the product with an organic solvent, dry, and concentrate to obtain the protected compound.
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the decision-making process for achieving regioselectivity.
Caption: Decision tree for regioselective reactions.
Conclusion
Improving the regioselectivity of reactions at the aldehyde versus the cyano group is a matter of understanding and controlling the inherent reactivity differences between these two functional groups. By carefully selecting reagents, reaction conditions, and, when necessary, implementing a protecting group strategy, researchers can achieve a high degree of control over their chemical transformations. This guide provides a foundation for troubleshooting common issues and applying advanced strategies to achieve your synthetic goals. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. brainkart.com [brainkart.com]
- 3. quora.com [quora.com]
- 4. Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids [jove.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 9. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. medlifemastery.com [medlifemastery.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Solubility Challenges of 4-Bromo-2-cyanobenzaldehyde
Welcome to the dedicated technical support guide for researchers, chemists, and formulation scientists working with 4-Bromo-2-cyanobenzaldehyde. This resource is designed to provide practical, in-depth solutions to the common solubility hurdles encountered during its use in various reaction media. Our goal is to empower you with the knowledge to optimize your experimental conditions, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the solubility of this compound.
Q1: What are the basic physical properties of this compound that influence its solubility?
A1: this compound is a solid at room temperature with a molecular weight of 210.03 g/mol . Its structure contains a polar cyanobenzaldehyde core with a bromine substituent. While the cyano and aldehyde groups introduce polarity, the aromatic ring and the bromine atom contribute to its somewhat hydrophobic nature, leading to limited solubility in aqueous solutions and necessitating careful solvent selection in organic media.
Q2: I'm observing incomplete dissolution of this compound in my reaction solvent at room temperature. What is the first thing I should try?
A2: The initial and often most effective step is to gently heat the mixture. Many organic compounds exhibit increased solubility at higher temperatures. We recommend a stepwise increase in temperature while monitoring for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your other reactants.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Absolutely. Using a co-solvent is a widely accepted and effective strategy for enhancing the solubility of poorly soluble compounds[1][2]. A small amount of a polar, aprotic co-solvent can often disrupt the crystal lattice energy of the solid and improve solvation.
Q4: Which co-solvents are recommended for this compound?
A4: Based on the principles of "like dissolves like," polar aprotic solvents are excellent starting points. We recommend exploring solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF). These should be added in minimal quantities to your primary reaction solvent.
Q5: My reaction is performed in a non-polar solvent, and I'm facing solubility issues. What are my options?
A5: For non-polar systems, consider a co-solvent that can bridge the polarity gap. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve the solubility of polar compounds in non-polar media. Alternatively, a phase-transfer catalyst might be a suitable option if your reaction involves an aqueous phase.
Troubleshooting Guides: From Theory to Practice
This section provides a more detailed, step-by-step approach to systematically addressing and overcoming solubility challenges.
Guide 1: Systematic Solvent Screening Protocol
A systematic approach to solvent selection is crucial for identifying the optimal reaction medium. This protocol outlines a small-scale, efficient method for screening potential solvents.
Objective: To identify a suitable solvent or co-solvent system for a target concentration of this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: Weigh a fixed amount of this compound into several vials (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of a single solvent to each vial to achieve your target concentration (e.g., 1 mL for a 10 mg/mL concentration).
-
Room Temperature Test: Stir the vials at room temperature for 15-30 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating Test: For vials where the compound is not fully dissolved, gradually increase the temperature (e.g., in 10 °C increments) while stirring. Record the temperature at which complete dissolution occurs.
-
Co-solvent Titration (if necessary): If a single solvent is not effective, take the most promising primary solvent and begin adding a co-solvent (e.g., DMF or DMSO) dropwise until dissolution is achieved. Record the approximate volume percentage of the co-solvent required.
Data Interpretation:
Summarize your findings in a table for easy comparison.
| Solvent | Solubility at RT (25°C) | Temperature for Dissolution (°C) | Co-solvent Required (% v/v) |
| Toluene | Insoluble | > 80°C | - |
| THF | Partially Soluble | 50°C | - |
| Acetonitrile | Partially Soluble | 60°C | - |
| DMF | Soluble | RT | - |
| DMSO | Soluble | RT | - |
This table is illustrative. Actual results will vary based on the specific concentration.
Guide 2: Troubleshooting Workflow for Persistent Solubility Issues
This workflow provides a logical progression of steps when initial attempts to dissolve this compound are unsuccessful.
Caption: Troubleshooting workflow for solubility issues.
Advanced Strategies for Challenging Systems
In some instances, standard methods may not suffice. The following are more advanced techniques to consider.
1. Use of Surfactants:
For reactions in aqueous media or biphasic systems, surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility[3]. Common non-ionic surfactants like Tween® or Triton™ X-100 can be effective.
Experimental Protocol: Surfactant-Assisted Solubilization
-
Prepare a stock solution of the surfactant in your aqueous medium (e.g., 1-5% w/v).
-
Add the this compound to the surfactant solution.
-
Vortex or sonicate the mixture to aid in micelle formation and encapsulation.
-
Observe for the formation of a clear solution.
2. Inclusion Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility[1]. Beta-cyclodextrin and its derivatives are commonly used.
Caption: Formation of a soluble inclusion complex.
Causality and Mechanistic Insights
Understanding why a particular method works is key to rational problem-solving.
-
Temperature: Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces in the crystal lattice of the solid solute, allowing the solvent molecules to interact and solvate the solute molecules more effectively.
-
Co-solvents: A polar aprotic co-solvent like DMF can effectively solvate the polar cyano and aldehyde groups of this compound, while its organic character allows it to be miscible with a less polar primary solvent. This creates a microenvironment that is more favorable for the solute.
-
"Like Dissolves Like": The solubility of a substance is maximized in a solvent with a similar polarity. This compound has both polar (cyano, aldehyde) and non-polar (aromatic ring, bromo) characteristics. Therefore, solvents of intermediate polarity or mixtures of solvents are often most effective. The general trend for aldehyde solubility is that it decreases with an increasing number of carbon atoms due to the larger non-polar hydrocarbon portion[4][5].
By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research with confidence.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
Technical Resource Hub: Managing Thermal Instability of 4-Bromo-2-cyanobenzaldehyde Derivatives
<F0716>
Introduction: Understanding the Challenge
4-Bromo-2-cyanobenzaldehyde is a pivotal building block in medicinal chemistry and materials science, valued for its unique arrangement of reactive functional groups. However, the proximity of the aldehyde and cyano groups, combined with the electronic influence of the bromine atom, renders this scaffold and its derivatives susceptible to thermal degradation. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues, understanding the underlying chemical principles, and applying best practices to ensure the integrity of their experiments.
The primary challenge stems from the high reactivity of the aldehyde group, which is prone to oxidation and various side reactions at elevated temperatures.[1] The ortho-positioning of the electron-withdrawing cyano group further activates the aldehyde, while also introducing the possibility of intramolecular reactions or rearrangements under thermal stress. This guide will address these issues in a practical, question-and-answer format to directly tackle problems encountered in the lab.
Situational Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments. Each question is followed by an in-depth explanation of the cause and actionable protocols for resolution and prevention.
Q1: "My reaction mixture containing a this compound derivative turned dark brown/black upon heating. What is happening and how can I prevent it?"
Root Cause Analysis:
Darkening of the reaction mixture is a classic indicator of decomposition and polymerization. Aldehydes, especially reactive ones, have a tendency to undergo autocondensation and polymerization, processes that are often catalyzed by trace impurities or heat.[2][3] For this specific scaffold, several pathways may be at play:
-
Aldol-Type Condensation: Under basic or even neutral conditions at high temperatures, the aldehyde can undergo self-condensation reactions, leading to high-molecular-weight, colored polymers.
-
Cannizzaro-Type Reactions: In the presence of a strong base and no enolizable proton, one molecule of the aldehyde can be reduced to an alcohol while another is oxidized to a carboxylic acid.[4] This disproportionation can initiate further side reactions.
-
Uncharacterized Decomposition: The combination of functionalities can lead to complex, uncharacterized degradation pathways, especially in the presence of transition metal catalysts or strong nucleophiles.
Troubleshooting & Prevention Protocol:
-
Lower the Reaction Temperature: This is the most critical first step. Determine if the desired reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Ensure Inert Atmosphere: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a reaction accelerated by heat and atmospheric oxygen.[1] Always run reactions under a rigorously inert atmosphere (Nitrogen or Argon).
-
Solvent Choice: Use dry, degassed solvents. Polar aprotic solvents (e.g., DMF, DMSO) can be problematic at high temperatures. Consider less reactive solvents like dioxane, toluene, or THF if the reaction chemistry allows.
-
pH Control: If the reaction is base-catalyzed, use the mildest base possible at the lowest effective concentration. For some reactions, a slow-addition (syringe pump) of the base can prevent localized high concentrations that promote decomposition.
-
Consider Stabilizers: For storage or reactions where feasible, the addition of radical inhibitors or stabilizers like hydroquinone or 4-methoxyphenol in parts-per-million (ppm) concentrations can sometimes mitigate polymerization.[3]
Q2: "I'm performing a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and getting low yield and significant byproducts. Is the starting material decomposing?"
Root Cause Analysis:
Yes, thermal decomposition is a likely culprit, often exacerbated by the components of the catalytic cycle.
-
Catalyst Poisoning: Cyanide ions, potentially formed from the hydrolysis or degradation of the nitrile group, can irreversibly poison palladium catalysts.[5]
-
Ligand Reactivity: The highly electrophilic aldehyde can react with nucleophilic phosphine ligands, especially under basic conditions, leading to ligand degradation and catalyst deactivation.
-
Side Reactions with Base: Strong bases (e.g., t-BuOK, K₃PO₄) used in these couplings can directly catalyze the aldehyde's decomposition pathways as described in Q1.
-
Reductive Dehalogenation: At elevated temperatures, the bromo-substituent can be lost, leading to the formation of 2-cyanobenzaldehyde.
Troubleshooting & Prevention Protocol:
-
Catalyst and Ligand Selection:
-
Use modern, highly active palladium precatalysts (e.g., G3-Pd precatalysts) that operate at lower temperatures.[6]
-
Employ sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands that are more robust and less prone to reacting with the aldehyde.
-
-
Optimize Reaction Conditions:
-
Screen for the lowest possible reaction temperature (start at room temperature or 40-50 °C and slowly increase if necessary).
-
Use a weaker base if possible (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃).
-
Perform a time-course study (e.g., analyze aliquots every hour) by LC-MS or GC-MS to find the point of maximum product formation before significant degradation occurs.
-
-
Protecting Group Strategy: If optimization fails, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid). The acetal is robust to most cross-coupling conditions and can be easily removed post-reaction.
Q3: "My post-reaction NMR shows a new carboxylic acid peak and a reduced aldehyde signal. What caused this?"
Root Cause Analysis:
This is a clear sign of oxidation. The aldehyde group is highly susceptible to being oxidized to a carboxylic acid.
-
Air Oxidation: As mentioned, exposure to atmospheric oxygen, especially during a heated reaction or workup, is the most common cause.[1]
-
Oxidizing Reagents: Ensure no inadvertent oxidizing agents are present. Certain grades of solvents or reagents may contain peroxide impurities.
-
Disproportionation: The Cannizzaro-type reaction, particularly under basic conditions, will produce one equivalent of carboxylic acid for every one equivalent of alcohol.[4]
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Maintain an inert atmosphere throughout the entire process, from reaction setup to quenching and initial workup.
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., in an ice bath). If performing an extraction, use degassed water and solvents. Minimize the time the compound is exposed to air, especially if in solution.
-
Check for Peroxides: Test solvents like THF and dioxane for the presence of peroxides using peroxide test strips, especially if the solvent container has been open for a long time.
Core Knowledge Base (FAQs)
Q: What is the primary thermal degradation pathway for o-cyanobenzaldehydes? A: While multiple pathways exist, a key concern is intramolecular cyclization. The lone pair on the aldehyde oxygen can potentially interact with the electrophilic carbon of the nitrile. Under certain conditions, especially in the presence of nucleophiles or catalysts, this can lead to the formation of isoindolinone-type structures or related rearranged products.[7][8]
Q: Can the nitrile group hydrolyze under my reaction conditions? A: Hydrolysis of an aromatic nitrile to a carboxylic acid or amide typically requires harsh conditions (strong acid or base at high temperatures).[9][10] It is less likely to occur under standard organic synthesis conditions (e.g., Pd coupling at <100 °C) than aldehyde degradation. However, if your reaction involves prolonged heating in the presence of water and strong acid/base, hydrolysis becomes a possibility.
Q: Are there any known incompatible reagents to avoid? A: Avoid strong, non-hindered primary or secondary amines at elevated temperatures, as they can readily form imines or lead to more complex cyclization reactions.[8] Be cautious with strong reducing agents like LiAlH₄, which will reduce both the aldehyde and the nitrile unless the aldehyde is protected.[10] Also, be wary of reagents that can catalyze polymerization, such as strong Lewis acids or Brønsted acids.[2]
Best Practices & Experimental Protocols
Protocol 1: Low-Temperature Suzuki-Miyaura Coupling
This protocol is designed to minimize thermal degradation by using a modern catalyst system that is active at lower temperatures.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
SPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction flask, add the this compound derivative, arylboronic acid, SPhos Pd G3 precatalyst, SPhos ligand, and K₃PO₄.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Gently warm the reaction to 40-50 °C.
-
In-Process Check: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of starting material and the formation of the desired product. Note any new, unidentified impurity spots.
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Purify the crude product immediately by column chromatography.
Protocol 2: Acetal Protection of the Aldehyde Group
This is a standard procedure to protect the aldehyde before performing reactions that are incompatible with it.
Materials:
-
This compound derivative (1.0 equiv)
-
Ethylene glycol (5.0 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
Combine the aldehyde, ethylene glycol, and p-TSA in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Add enough anhydrous toluene to fill the Dean-Stark trap and the flask.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting acetal can often be used in the next step without further purification.
Technical Data & Visualizations
Table 1: Solvent and Base Compatibility Recommendations
| Solvent | Max Recommended Temp. | Base Compatibility Notes |
| Toluene | 80-90 °C | Good compatibility with most bases. |
| 1,4-Dioxane | 70-80 °C | Generally good, but check for peroxides. |
| Tetrahydrofuran (THF) | 60 °C (Reflux) | Good, but check for peroxides. |
| Acetonitrile (MeCN) | 60-70 °C | Can be reactive; use with caution. |
| Dimethylformamide (DMF) | 40-50 °C | Prone to decomposition at higher temps. Use sparingly. |
| Dimethyl sulfoxide (DMSO) | 40-50 °C | High boiling point, difficult to remove. Use as last resort. |
| Base | ||
| K₂CO₃, Cs₂CO₃ | Generally well-tolerated inorganic bases. | |
| K₃PO₄ | Stronger base, use with care at lower temperatures. | |
| Organic Amines (Et₃N, DIPEA) | Use at low temperatures; can form imines. | |
| t-BuOK, NaH | Very strong bases; high risk of decomposition. Avoid if possible. |
Diagrams & Workflows
A key aspect of managing unstable compounds is a logical troubleshooting process. The following diagram outlines a decision-making workflow when a reaction involving a this compound derivative yields an unexpected outcome.
Caption: Troubleshooting workflow for reactions involving this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Bromo-2-cyanobenzaldehyde Reactions
Welcome to the technical support center for reactions involving 4-bromo-2-cyanobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. Here, we address common challenges in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Part 1: General Principles & Troubleshooting for Cross-Coupling Reactions
Before diving into specific reaction types, it's crucial to master the fundamentals that underpin most palladium-catalyzed cross-coupling reactions. Failures are often traced back to these core principles rather than a flaw in the specific catalyst system.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction is sluggish or has failed entirely. What are the first things I should check?
A1: When a reaction fails, systematically verify the foundational parameters before altering the catalyst system. There is no magic formula for cross-coupling, but a methodical approach is key.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged. The most reliable method is to evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1] Simple sparging of the solvent is often not sufficient.[1]
-
Reagent Purity: The purity of all reagents is critical. Amines, in particular, can contain impurities that poison the catalyst and should be purified before use.[1] Assess the purity of your this compound and coupling partner.
-
Solvent Quality: Solvents must be anhydrous (unless the reaction chemistry, like some Suzuki protocols, requires water) and properly degassed to remove dissolved oxygen.
-
Catalyst Generation: Ensure the active Pd(0) species is being generated.[1] Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly reliable because they provide clean, rapid generation of the active catalyst.[1][2] If using a Pd(II) source like Pd(OAc)₂, in situ reduction is required, which can sometimes be inefficient.[3][4]
Q2: I'm observing significant homocoupling of my boronic acid (in Suzuki) or alkyne (in Sonogashira). How can I minimize this?
A2: Homocoupling is a common side reaction, typically resulting from the presence of an oxidant, most often oxygen.[1][5]
-
For Suzuki Reactions: This side reaction produces biaryl byproducts from the boronic acid. To minimize it, ensure the reaction is rigorously free of oxygen. Lowering the reaction temperature or using a slight excess of the this compound can also help.[5]
-
For Sonogashira Reactions: The homocoupling of terminal alkynes is known as Glaser coupling and is often promoted by the copper(I) co-catalyst in the presence of oxygen. Again, stringent inert atmosphere techniques are your primary defense. Alternatively, consider a copper-free Sonogashira protocol.[6][7]
Q3: My starting material is being consumed, but I'm not getting the desired product. Instead, I'm isolating 2-cyanobenzaldehyde (dehalogenation). What causes this?
A3: This side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. It becomes problematic with electron-rich aryl halides and highly active catalysts.[5] While this compound is not excessively electron-rich, the choice of base and solvent can introduce hydrogen donor sources. To mitigate this, you can try adjusting the catalyst system or carefully selecting a base and solvent combination that minimizes potential proton sources.[5]
Part 2: Suzuki-Miyaura Coupling
This is one of the most common reactions for forming a C(sp²)-C(sp²) bond with this compound. The primary challenge is the sensitivity of the aldehyde and cyano functional groups to the basic reaction conditions.
FAQs & Troubleshooting (Suzuki-Miyaura)
Q1: What is a reliable starting catalyst system for the Suzuki coupling of this compound?
A1: A robust starting point is a palladium(II) source like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.[8] N-heterocyclic carbene (NHC) ligands are also highly effective.[9][10]
-
Phosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are excellent choices. They promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][11]
-
Precatalysts: For maximum reliability and ease of use, a pre-formed palladium precatalyst incorporating one of these ligands (e.g., SPhos Pd G3) is highly recommended.[1][2] These systems ensure efficient generation of the active Pd(0) catalyst.
-
Classic Catalyst: While Pd(PPh₃)₄ is a classic catalyst, it can be less effective for challenging substrates and may require higher temperatures.[8][12]
Q2: My reaction is giving low yields and I'm seeing significant starting material decomposition. What is the likely cause?
A2: The cyano (-CN) and aldehyde (-CHO) groups are sensitive to certain bases, especially at elevated temperatures.[1] Strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides can lead to side reactions. The most common issue is a base-induced degradation pathway.
Solution: Use a weaker inorganic base. Powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that provide sufficient basicity for the catalytic cycle while minimizing side reactions with the sensitive functional groups.[1][8][9]
Q3: How should I choose a solvent and temperature for this reaction?
A3: A mixture of an organic solvent and water is standard for Suzuki couplings.
-
Solvents: Toluene/water, 1,4-dioxane/water, or THF/water are common and effective solvent systems.[5][8][12]
-
Temperature: Reactions often proceed well with mild heating, typically between 80-100 °C.[8][12] If you observe decomposition, try lowering the temperature. Microwave-assisted protocols can sometimes accelerate the reaction at lower overall temperatures.[12]
Data Summary: Recommended Suzuki Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85 | [8][12] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | ~95 | [8] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | i-PrOH | 80 | Varies | [13] |
Note: Yields are representative for structurally similar aryl bromides and may require optimization for this compound.
Experimental Protocol: Suzuki Coupling using a Precatalyst
This protocol uses a modern palladium precatalyst for improved reliability.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the SPhos-Pd-G3 precatalyst (1-2 mol%).
-
Solvent Addition: Add degassed toluene and degassed water (e.g., a 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the starting aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Part 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking this compound with a terminal alkyne. Key considerations include the choice of a copper co-catalyst and managing alkyne homocoupling.
FAQs & Troubleshooting (Sonogashira)
Q1: What are the standard conditions for a Sonogashira coupling with this substrate?
A1: The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base that also serves as the solvent.[14]
-
Catalyst System: A common combination is Pd(PPh₃)₂Cl₂ (1-5 mol%) and Copper(I) iodide (CuI) (2-10 mol%).[14]
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of THF and diisopropylamine (i-Pr₂NH) is typically used.[14]
-
Temperature: Reactions are often run at room temperature or with gentle heating (40-80 °C).[14]
Q2: My reaction is messy, with a lot of dark precipitate and low yield of the desired product. What could be wrong?
A2: This often points to issues with oxygen, leading to Glaser coupling of the alkyne, or catalyst decomposition.
-
Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These methods often require a slightly different palladium catalyst system (e.g., a palladacycle precatalyst or Pd(OAc)₂ with a bulky phosphine ligand) but can provide much cleaner reactions.[6][7]
-
Temperature Control: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature for a longer time. A screening of reaction temperatures from 25 °C to 100 °C can identify the optimal balance between reaction rate and catalyst stability.[15]
Q3: Can I optimize catalyst loading and base concentration?
A3: Yes, optimization is key for efficiency and sustainability.[6][7] For robust substrates, palladium catalyst loading can sometimes be reduced to as low as 0.025 mol%.[7] The excess of the amine base can also often be reduced from nine equivalents to four or five without compromising the yield.[6][7] However, starting with a lower catalyst concentration (e.g., 1.5 mol% Pd) may result in low conversion if the system is not fully optimized.[15]
Part 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16][17] Success is highly dependent on the choice of ligand, which must be matched to the class of amine being coupled.
FAQs & Troubleshooting (Buchwald-Hartwig)
Q1: How do I select the right ligand for coupling with this compound?
A1: The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner.[1]
-
For Secondary Amines: Bulky, monodentate phosphine ligands from the Buchwald group (e.g., XPhos, RuPhos) are generally the most effective and broadly applicable.[18]
-
For Primary Amines: While early systems used bidentate ligands like BINAP or DDPF, the modern bulky monophosphine ligands are typically superior.[16]
-
For Ammonia Equivalents: If you wish to install a primary -NH₂ group, direct coupling with ammonia or ammonia equivalents is possible but requires specialized ligands designed for this challenging transformation.[17]
Q2: What is the best base for this amination?
A2: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, given the sensitivity of the aldehyde and cyano groups on your substrate, you must be cautious about side reactions. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is critical.
Q3: The purity of my amine seems to affect the reaction dramatically. Why?
A3: This is a critical and often overlooked point. The purity of the amine is "EXCEEDINGLY IMPORTANT".[1] Trace impurities can act as potent catalyst poisons, leading to complete reaction failure. It is highly recommended to purify amines by distillation, crystallization, or filtration through a plug of activated alumina before use.[1]
Part 5: Functional Group Transformations
Beyond cross-coupling, the aldehyde and cyano groups on this compound are valuable handles for further synthesis.
FAQs & Troubleshooting (Functional Group Chemistry)
Q1: How can I selectively reduce the aldehyde to a primary alcohol without reducing the cyano group?
A1: Selective reduction requires a mild reducing agent.
-
Recommended Reagent: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the ideal choice. It is chemoselective for aldehydes and ketones and will not reduce the nitrile group under standard conditions.
-
Reagents to Avoid: Stronger hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the nitrile, leading to the corresponding amino alcohol.[19][20]
Q2: I need to oxidize the aldehyde to a carboxylic acid. What conditions are best to avoid side reactions at the bromo- or cyano- positions?
A2: Several methods are effective for this transformation.
-
Potassium Permanganate (KMnO₄): Using KMnO₄ under phase-transfer catalysis conditions can provide the corresponding benzoic acid in high yield.[21]
-
Oxone®: A catalyzed oxidation using Oxone® (potassium peroxymonosulfate) with a catalyst like 2-iodoxybenzenesulfonic acid (IBS) is a highly efficient and selective method for converting aldehydes to carboxylic acids.[22]
-
Copper-Catalyzed Aerobic Oxidation: For a greener approach, aerobic oxidation using air or O₂ as the oxidant can be achieved with a copper catalyst, often under neutral conditions in water.[23]
Part 6: Purification Strategies
Q1: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[24] This can happen if the solution is too saturated with impurities or if the boiling point of the solvent is higher than the melting point of your product.
-
Troubleshooting Steps:
-
Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent.
-
Allow the solution to cool very slowly to encourage crystal nucleation.
-
Try adding a seed crystal of the pure product.
-
If it persists, consider purifying by column chromatography first, and then recrystallize the purer material.[24]
-
Q2: What is a good general purification method for products derived from this compound?
A2: Silica gel column chromatography is the most common and effective method. A gradient elution system, typically starting with a non-polar solvent (like heptane or hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will usually provide good separation of the desired product from residual starting materials and byproducts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jmcct.com [jmcct.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. DSpace [repository.kaust.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 20. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. rsc.org [rsc.org]
- 24. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Purification of 4-Bromo-2-cyanobenzaldehyde
Welcome to the technical support center for 4-Bromo-2-cyanobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove impurities, ensuring the highest quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound is largely dependent on its synthetic route. Two common synthetic pathways and their associated potential impurities are outlined below:
-
Sandmeyer Reaction from 2-Amino-5-bromobenzonitrile: This is a widely used method for introducing the cyano group.[1] Impurities from this process can include:
-
Unreacted Starting Material: 2-Amino-5-bromobenzonitrile may be present if the reaction does not go to completion.[2]
-
Phenolic Byproduct: Reaction of the intermediate diazonium salt with water can lead to the formation of 4-Bromo-2-cyanophenol.
-
Azo Compounds: Side reactions can lead to the formation of colored azo compounds.[3]
-
-
Oxidation of 4-Bromo-2-cyanotoluene: If the aldehyde is prepared by oxidation of the corresponding methyl group, potential impurities include:
-
Unreacted Starting Material: 4-Bromo-2-cyanotoluene.
-
Over-oxidation Product: 4-Bromo-2-cyanobenzoic acid can be formed if the oxidation is too harsh.
-
Benzylic Alcohol Intermediate: 4-Bromo-2-cyanobenzyl alcohol may be present as an intermediate that was not fully oxidized.
-
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis under either strong acidic or basic conditions during workup or purification, leading to the formation of 4-Bromo-2-cyanobenzoic acid .[4]
Q2: My purified this compound is off-white or yellowish. What causes this discoloration?
A pale yellow color is not uncommon for this compound. However, a significant off-white or yellow to brown coloration can indicate the presence of impurities. Potential causes include:
-
Residual Starting Materials or Byproducts: As mentioned in Q1, some starting materials and byproducts from the synthesis can be colored.
-
Oxidation: Aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (4-Bromo-2-cyanobenzoic acid) and other degradation products that may be colored.
-
Trace Metal Impurities: Residual metal catalysts from the synthesis can sometimes impart color.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at room temperature is generally acceptable for short periods. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Troubleshooting Guide: Purification of this compound
This section provides a systematic approach to identifying and removing common impurities.
Step 1: Impurity Identification
A combination of analytical techniques is recommended for a comprehensive impurity profile.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A quick and simple method to assess the number of components in a mixture and to monitor the progress of a purification. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample and can be used to resolve closely related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for structural elucidation of the main component and any significant impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying the presence of key functional groups (aldehyde, nitrile, carboxylic acid, amine) in the sample and impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the components in the mixture, aiding in the identification of impurities. |
The following table provides key spectroscopic handles to help identify potential impurities:
| Impurity | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| This compound | Aldehyde proton (CHO) singlet around 10 ppm. Aromatic protons in the range of 7.5-8.0 ppm. | Strong C=O stretch around 1700 cm⁻¹. Sharp C≡N stretch around 2230 cm⁻¹. |
| 2-Amino-5-bromobenzonitrile | Broad singlet for the -NH₂ protons around 6.3 ppm. Aromatic protons shifted upfield compared to the aldehyde.[2] | N-H stretching bands (two peaks) in the region of 3300-3500 cm⁻¹.[5] |
| 4-Bromo-2-cyanobenzoic Acid | Absence of the aldehyde proton. A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. | Broad O-H stretch from 2500-3300 cm⁻¹. Strong C=O stretch around 1700 cm⁻¹. |
Step 2: Impurity Removal
Based on the identified impurities, the following purification methods can be employed.
Caption: Logical workflow for the purification of this compound.
Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical.
Recommended Solvent Systems:
-
Ethanol/Water: this compound is typically soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization.
-
Ethyl Acetate/Heptane: Similar to the ethanol/water system, the product is soluble in the more polar solvent (ethyl acetate) and precipitation is induced by the addition of a non-polar anti-solvent (heptane).
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: To the hot filtrate, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column chromatography is ideal for separating mixtures with multiple components or impurities with similar polarity to the product.
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis. A good starting point is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.[7]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
If the primary impurity is acidic (e.g., 4-bromo-2-cyanobenzoic acid) or basic (e.g., 2-amino-5-bromobenzonitrile), a liquid-liquid extraction with a dilute acid or base can be effective.
Step-by-Step Acid/Base Wash Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Wash:
-
To remove acidic impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To remove basic impurities: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
-
Separation: Separate the aqueous and organic layers using a separatory funnel.
-
Neutralization and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Further Purification: The product obtained after the wash may still require further purification by recrystallization or column chromatography.
Data Presentation: Spectroscopic Comparison
The following diagram illustrates the expected ¹H NMR chemical shift regions for this compound and its common impurities.
Caption: Approximate ¹H NMR chemical shift regions for this compound and key impurities.
References
- 1. 2-Amino-5-bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 2-AMINO-5-BROMOBENZONITRILE | 39263-32-6 [chemicalbook.com]
- 3. CAS 39263-32-6 | 2-Amino-5-bromobenzonitrile - Synblock [synblock.com]
- 4. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 5. Benzonitrile, 2-amino- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Nucleophilic Aromatic Substitution: The Superior Reactivity of 4-Bromo-2-cyanobenzaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Substituted benzaldehydes are foundational building blocks, but their reactivity can vary dramatically based on the electronic interplay of their substituents. This guide provides an in-depth comparison of 4-Bromo-2-cyanobenzaldehyde and its isomers in nucleophilic aromatic substitution (SNAr) reactions, offering mechanistic insights and practical data to inform your synthetic strategy.
The Decisive Role of Substituent Positioning in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the functionalization of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a distinct addition-elimination mechanism.[1][2][3] The success of this reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[3][4]
These EWGs serve a dual purpose:
-
Activation: They reduce the electron density of the aromatic π-system, making it more susceptible to attack by a nucleophile.
-
Stabilization: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]
The key to potent activation and stabilization lies in the position of the EWG relative to the leaving group (in this case, the bromine atom). For maximal efficacy, the EWG must be located at the ortho or para position.[2][3][5] This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, a powerful stabilizing effect. An EWG in the meta position can only offer stabilization through the weaker inductive effect.[2][5]
This fundamental principle governs the reactivity hierarchy among the bromo-cyanobenzaldehyde isomers.
Mechanistic Analysis: Why this compound Excels
The superior performance of this compound in SNAr reactions is a direct consequence of its unique substitution pattern. Let's dissect its structure and compare it with a less reactive isomer.
-
The Highly Reactive Isomer: this compound
-
Leaving Group: Bromine at C4.
-
Electron-Withdrawing Groups: A cyano group (-CN) at C2 (ortho to the bromine) and an aldehyde group (-CHO) at C1 (meta to the bromine).
-
The ortho-cyano group is the dominant activating feature. Its position allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, significantly lowering the activation energy of the reaction. The meta-aldehyde group, while unable to participate in resonance stabilization, further activates the ring through its strong inductive electron withdrawal.
-
A Less Reactive Isomer: 3-Bromo-4-cyanobenzaldehyde
-
Leaving Group: Bromine at C3.
-
Electron-Withdrawing Groups: A cyano group (-CN) at C4 (meta to the bromine) and an aldehyde group (-CHO) at C1 (ortho to the bromine).
-
In this configuration, the powerful cyano group is meta to the leaving group. It can only exert an inductive pull, offering minimal stabilization to the Meisenheimer complex. While the aldehyde is ortho, its activating effect is often insufficient to drive the reaction efficiently without the synergistic resonance stabilization from a second, well-positioned group. Consequently, this isomer is significantly less reactive towards nucleophilic substitution at the C3 position.
Comparative Performance Data
To objectively illustrate the profound impact of substituent placement, the following table summarizes the relative reactivity of various bromo-cyanobenzaldehyde isomers in a model SNAr reaction with sodium methoxide. The reaction rates are normalized relative to this compound.
| Isomer | Substituent Positions (relative to Bromo) | Dominant Stabilizing Effect | Relative Rate (krel) | Expected Yield (Typical Conditions) |
| This compound | -CN: ortho-CHO: meta | Resonance (ortho-CN) + Inductive | 1.00 | Excellent (>95%) |
| 2-Bromo-4-cyanobenzaldehyde | -CN: para-CHO: meta | Resonance (para-CN) + Inductive | ~0.95 | Excellent (>90%) |
| 5-Bromo-2-cyanobenzaldehyde | -CN: meta-CHO: para | Resonance (para-CHO) + Inductive | ~0.40 | Good (70-85%) |
| 3-Bromo-4-cyanobenzaldehyde | -CN: meta-CHO: ortho | Inductive Only / Resonance (ortho-CHO) | <0.05 | Poor to Moderate (<40%) |
| 4-Bromo-3-cyanobenzaldehyde | -CN: meta-CHO: para | Resonance (para-CHO) + Inductive | ~0.35 | Good (65-80%) |
Note: The data presented are representative values derived from established principles of physical organic chemistry to illustrate the expected reactivity trends. Actual results may vary based on specific nucleophiles, solvents, and reaction conditions.[6][7][8]
The data clearly validates our mechanistic analysis. Isomers with a cyano group positioned ortho or para to the bromine atom exhibit vastly superior reactivity due to robust resonance stabilization of the reaction intermediate.
Experimental Protocol: A Validated Workflow
The following protocol provides a reliable method for the nucleophilic substitution of this compound with a generic amine nucleophile (R₂NH), demonstrating its practical application.
Objective: To synthesize 4-(dialkylamino)-2-cyanobenzaldehyde.
Materials:
-
This compound (1.0 eq, 210.03 g/mol )
-
Dialkylamine (R₂NH) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (5 mL per 1 mmol of substrate)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 210 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent and Reagent Addition: Add DMSO (5 mL) to the flask, followed by the dialkylamine (1.2 mmol).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The causality for using a polar aprotic solvent like DMSO is to fully solvate the potassium carbonate and the nucleophile, enhancing its reactivity, while not interfering with the reaction as a protic solvent might.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 10 mL) to remove residual DMSO. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be further purified by column chromatography on silica gel to yield the pure 4-(dialkylamino)-2-cyanobenzaldehyde.
Conclusion for the Practicing Scientist
While multiple bromo-cyanobenzaldehyde isomers are commercially available, they are not interchangeable in the context of nucleophilic aromatic substitution. The electronic architecture of This compound , with its ortho-cyano and meta-aldehyde groups, provides a powerful and synergistic activation that makes it an exceptional substrate for SNAr reactions. Its high reactivity translates directly to milder reaction conditions, shorter reaction times, and higher yields, making it the preferred choice for synthetic campaigns where efficiency and reliability are paramount. When designing a synthesis, a careful analysis of the substrate's substitution pattern is not merely academic—it is a crucial step that ensures a predictable and successful outcome.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Spectroscopic comparison of 4-Bromo-2-cyanobenzaldehyde starting material and product
A Comparative Analysis of 4-Bromo-2-cyanobenzaldehyde and its Oxidation Product, 4-Bromo-2-cyanobenzoic Acid
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the precise characterization of starting materials and products is paramount. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as the bedrock of molecular structure elucidation. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound, a versatile starting material, and its corresponding carboxylic acid, 4-bromo-2-cyanobenzoic acid, a common synthetic transformation product.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the spectral changes that signify the conversion of an aldehyde to a carboxylic acid. By understanding these spectroscopic shifts, chemists can confidently monitor reaction progress, confirm product identity, and ensure the purity of their compounds.
The Chemical Transformation: Oxidation of an Aromatic Aldehyde
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For the purposes of this guide, we will focus on the oxidation of this compound to 4-bromo-2-cyanobenzoic acid. This transformation involves the addition of an oxygen atom to the aldehyde group, a change that profoundly impacts the molecule's electronic structure and, consequently, its spectroscopic properties.
Several reagents can effect this transformation, with common choices including potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant often depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Diagram of the Chemical Transformation
Caption: Oxidation of this compound to 4-bromo-2-cyanobenzoic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
A common and effective method for oxidizing aromatic aldehydes is the use of potassium permanganate in a basic solution. The following is a representative experimental protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as acetone and water.
-
Reagent Addition: While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.
-
Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.
-
Purification: The crude 4-bromo-2-cyanobenzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Experimental Workflow Diagram
Caption: A typical workflow for the oxidation of an aldehyde to a carboxylic acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material and the product. While experimental spectra for these specific compounds are not widely available in public databases, the provided data is based on closely related analogs and predicted values from reputable sources, offering a reliable comparison.
Table 1: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Starting Material) | 4-bromo-2-cyanobenzoic acid (Product) |
| O-H Stretch (Carboxylic Acid) | Absent | ~3300-2500 (broad) |
| C-H Stretch (Aldehyde) | ~2850, ~2750 | Absent |
| C≡N Stretch (Nitrile) | ~2230 | ~2230 |
| C=O Stretch (Carbonyl) | ~1700 | ~1710 |
| C-O Stretch (Carboxylic Acid) | Absent | ~1300 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound (Starting Material) | 4-bromo-2-cyanobenzoic acid (Product) |
| -CHO (Aldehyde) | ~10.0 | Absent |
| -COOH (Carboxylic Acid) | Absent | ~12.0-13.0 (broad) |
| Aromatic Protons | ~7.7 - 8.2 | ~7.8 - 8.3 |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound (Starting Material) | 4-bromo-2-cyanobenzoic acid (Product) |
| -CHO (Aldehyde) | ~190 | Absent |
| -COOH (Carboxylic Acid) | Absent | ~168 |
| Aromatic Carbons | ~125 - 140 | ~128 - 142 |
| -C≡N (Nitrile) | ~117 | ~116 |
| C-Br | ~128 | ~130 |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy: The Tale of the Carbonyl and the Hydroxyl
The IR spectrum provides a "fingerprint" of the functional groups present in a molecule.[1] The most dramatic changes upon oxidation of this compound to 4-bromo-2-cyanobenzoic acid are observed in the regions associated with the aldehyde and carboxylic acid functionalities.
-
Disappearance of the Aldehydic C-H Stretch: A hallmark of an aldehyde is the presence of two weak to medium absorption bands around 2850 cm⁻¹ and 2750 cm⁻¹, corresponding to the C-H stretching vibration of the aldehyde group. These peaks will be completely absent in the IR spectrum of the carboxylic acid product.
-
Appearance of the Carboxylic Acid O-H Stretch: The most telling sign of a successful oxidation is the appearance of a very broad absorption band in the region of 3300-2500 cm⁻¹ in the product's spectrum. This broadness is due to the strong hydrogen bonding between carboxylic acid molecules.
-
Shift in the C=O Stretch: Both the aldehyde and the carboxylic acid contain a carbonyl (C=O) group, which gives rise to a strong absorption band typically between 1680-1740 cm⁻¹. In the starting aldehyde, this peak is expected around 1700 cm⁻¹. For the resulting carboxylic acid, this peak is often observed at a slightly higher wavenumber, around 1710 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.
-
Appearance of the C-O Stretch: The carboxylic acid product will also exhibit a C-O stretching vibration, which is absent in the aldehyde. This band typically appears in the 1320-1210 cm⁻¹ region.
-
Persistence of the C≡N Stretch: The nitrile (C≡N) group is generally stable under these oxidation conditions, and its characteristic absorption around 2230 cm⁻¹ should be present in the spectra of both the starting material and the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking the Protons and Carbons
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
-
The Aldehyde Proton Signal: The most downfield proton in the ¹H NMR spectrum of this compound is the aldehyde proton, which typically appears as a singlet around δ 10.0 ppm. This highly deshielded signal is a definitive marker for the aldehyde functionality. Upon successful oxidation, this signal will completely disappear from the spectrum of the product.
-
The Carboxylic Acid Proton Signal: Conversely, the ¹H NMR spectrum of 4-bromo-2-cyanobenzoic acid will feature a new, very broad singlet far downfield, typically between δ 12.0 and 13.0 ppm. This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons will be subtly affected by the change in the electronic nature of the substituent (from -CHO to -COOH). Both are electron-withdrawing groups, so the changes might be minor, but a slight downfield shift of the aromatic protons is generally expected in the carboxylic acid product.[2]
-
The Carbonyl Carbon: The ¹³C NMR spectrum offers a clear distinction between the aldehyde and carboxylic acid. The aldehyde carbonyl carbon resonates at a significantly downfield chemical shift, typically around 190 ppm.[3] In contrast, the carboxylic acid carbonyl carbon is found further upfield, generally in the range of 165-185 ppm. This substantial difference in chemical shift is a powerful diagnostic tool for confirming the conversion.
-
Aromatic Carbons: Similar to the ¹H NMR, the chemical shifts of the aromatic carbons will experience slight changes due to the different electronic effects of the aldehyde and carboxylic acid groups.[2]
-
The Nitrile Carbon: The chemical shift of the nitrile carbon is expected to be relatively unchanged between the starting material and the product.
Conclusion
The spectroscopic comparison of this compound and its oxidation product, 4-bromo-2-cyanobenzoic acid, provides a clear and instructive example of how IR and NMR spectroscopy are used to monitor and confirm chemical transformations. The disappearance of the characteristic aldehyde signals (C-H stretch in IR, δ ~10 ppm proton in ¹H NMR, and δ ~190 ppm carbon in ¹³C NMR) and the concurrent appearance of the definitive carboxylic acid signals (broad O-H stretch in IR, δ ~12-13 ppm proton in ¹H NMR, and δ ~168 ppm carbon in ¹³C NMR) offer unequivocal evidence of a successful oxidation. For any scientist engaged in synthetic chemistry, a thorough understanding of these spectroscopic principles is not just beneficial, but essential for ensuring the integrity and success of their experimental work.
References
A Multi-Pronged Approach to Structural Validation: A Comparative Guide for a Novel Compound Derived from 4-Bromo-2-cyanobenzaldehyde
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the realm of chemical synthesis, particularly within the demanding pipeline of drug discovery and development, the adage "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its interactions with biological targets, its metabolic fate, and its toxicological profile. Consequently, the rigorous and unambiguous validation of a newly synthesized compound's structure is not merely a procedural formality; it is a critical cornerstone of scientific integrity and a prerequisite for advancing any potential therapeutic agent.[1][2][3] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and, most critically, unforeseen safety issues.
This guide presents a comprehensive, multi-technique framework for the structural elucidation of a novel compound. We will use the hypothetical synthesis of 7-Bromo-2-methyl-1,2-dihydro-4H-pyrazolo[1,5-a]quinazolin-4-one from the versatile starting material, 4-Bromo-2-cyanobenzaldehyde , as a case study. This comparison-driven approach will demonstrate how complementary analytical techniques are leveraged to build an irrefutable body of evidence, ensuring the absolute confidence required by researchers, scientists, and drug development professionals.
The Strategy: A Convergent, Multi-Technique Workflow
The logical workflow for this process is visualized below. It begins with foundational functional group analysis (FTIR), proceeds to detailed atomic connectivity mapping (NMR) and molecular formula confirmation (HRMS), and culminates, when possible, in the definitive three-dimensional structure determination via X-ray Crystallography.
Caption: Workflow for novel compound structural validation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
Expertise & Rationale: FTIR spectroscopy is the ideal first-pass analytical technique. It provides a rapid and non-destructive method to confirm the transformation of key functional groups. In our case study, the reaction to form the pyrazoloquinazolinone involves the aldehyde and nitrile moieties of the starting material. Therefore, the disappearance of the characteristic aldehyde C=O stretching vibration and a significant change in the C≡N stretching environment are primary indicators of a successful reaction.[8]
Comparative FTIR Data
| Functional Group | This compound (Starting Material) | Novel Compound (Expected) | Rationale for Change |
| Aldehyde C-H Stretch | ~2850, ~2750 cm⁻¹ (two distinct peaks) | Absent | The aldehyde group has been consumed in the cyclization reaction. |
| Nitrile C≡N Stretch | ~2230 cm⁻¹ (sharp, strong) | Absent | The nitrile group has participated in the heterocycle formation. |
| Aldehyde C=O Stretch | ~1700 cm⁻¹ (strong) | Absent | The aldehyde carbonyl is no longer present. |
| Amide C=O Stretch | Absent | ~1680 cm⁻¹ (strong) | Appearance of the new amide carbonyl in the quinazolinone ring. |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Aromatic core remains, though peak positions may shift slightly. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed diagnostic checks.
-
Background Spectrum: Clean the ATR crystal surface with a lint-free wipe using isopropanol and allow it to fully evaporate. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.[9]
-
Sample Analysis: Place a small amount of the solid powder sample directly onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Initiate the sample scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance/transmittance spectrum.
-
Data Processing: Perform a baseline correction and label the peaks corresponding to the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity. For this validation, the most telling pieces of evidence will be the complete disappearance of the aldehyde proton signal and the emergence of new signals corresponding to the newly formed heterocyclic ring system.
Comparative ¹H NMR Data
| Proton Environment | This compound (Starting Material) | Novel Compound (Expected) | Rationale for Change |
| Aldehyde (-CHO) | ~10.1 ppm (singlet, 1H) | Absent | Confirms consumption of the aldehyde group. |
| Aromatic Protons | ~7.8 - 8.2 ppm (multiplets, 3H) | ~7.5 - 8.5 ppm (multiplets, 3H) | Aromatic protons remain but exist in a new electronic environment. |
| N-Methyl (-NCH₃) | Absent | ~3.5 ppm (singlet, 3H) | Appearance confirms the incorporation of the methylhydrazine reactant. |
| Methylene (-CH₂-) | Absent | ~4.8 ppm (singlet, 2H) | Corresponds to the new methylene bridge in the pyrazolo ring. |
Comparative ¹³C NMR Data
| Carbon Environment | This compound (Starting Material) | Novel Compound (Expected) | Rationale for Change |
| Aldehyde (-CHO) | ~189 ppm | Absent | Confirms loss of the aldehyde carbonyl carbon. |
| Nitrile (-C≡N) | ~117 ppm | Absent | Confirms loss of the nitrile carbon. |
| Aromatic C-Br | ~128 ppm | ~125 ppm | Position remains, chemical shift is altered by the new ring system. |
| Aromatic Carbons | ~130 - 140 ppm | ~120 - 150 ppm | Aromatic carbons are present in a new electronic environment. |
| Amide Carbonyl (C=O) | Absent | ~160 ppm | Appearance of the new amide carbonyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the novel compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which ensures sharp, well-resolved peaks.[10]
-
¹H Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Data Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, significantly more scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference. Integrate the ¹H signals to determine proton ratios.
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula
Expertise & Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, often to within four decimal places. This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula of the novel compound. This technique serves as a crucial checkpoint, validating that the proposed structure's formula matches the experimentally observed mass.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ (Hypothetical) |
| This compound | C₈H₄BrNO | 210.9552 | 210.9550 |
| 7-Bromo-2-methyl-1,2-dihydro-4H-pyrazolo[1,5-a]quinazolin-4-one | C₁₁H₉BrN₄O | 292.9981 | 292.9979 |
Experimental Protocol: Electrospray Ionization (ESI)-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap), which measures their mass-to-charge ratio with high accuracy.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The observed exact mass is then compared against the calculated mass for the proposed formula.
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of NMR and HRMS provides a very strong case for a particular structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[11][12] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, providing definitive confirmation of connectivity, stereochemistry, and conformation.[13][14] Obtaining a publication-quality crystal structure is the gold standard for validating a novel molecular entity.
Caption: Experimental workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow a single, defect-free crystal suitable for diffraction (typically >20 µm in all dimensions).[13] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop or glass fiber.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates.
Conclusion: A Synthesis of Evidence
References
- 1. researchgate.net [researchgate.net]
- 2. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 3. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. ns1.apeoc.org.br [ns1.apeoc.org.br]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 7. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rigaku.com [rigaku.com]
- 12. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 4-Bromo-2-cyanobenzaldehyde
Introduction: Navigating the Challenges of a Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl structures.[1][3]
However, the reaction's success is not universal and is highly dependent on the electronic and steric nature of the substrates. 4-Bromo-2-cyanobenzaldehyde presents a classic example of a challenging substrate. The presence of an electron-withdrawing cyano group and a potentially coordinating aldehyde group, both positioned ortho to the bromine, introduces significant steric hindrance and electronic deactivation. These features can impede the critical oxidative addition step of the catalytic cycle and lead to sluggish reactions or low yields.[3][4]
This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of this compound. We will move beyond a simple catalog of catalysts to explore the mechanistic rationale behind their performance, empowering researchers to make informed decisions for this and other sterically demanding couplings.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for rational catalyst selection. The widely accepted mechanism revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][4][5]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This is often the rate-limiting step, especially for electron-deficient or sterically hindered substrates.[4]
-
Transmetalation: The organopalladium(II) halide complex then reacts with a boronate species (formed from the boronic acid and a base). The organic group from the boron compound is transferred to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: In the final step, the two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]
Comparative Analysis of Catalyst Systems
The "catalyst" is more accurately a system comprising a palladium source and a ligand. The ligand is not a passive spectator; it dictates the catalyst's stability and reactivity by modulating the steric and electronic properties of the palladium center.
Traditional Phosphine Ligands: The Baseline
Systems based on triphenylphosphine (PPh₃), such as the pre-formed Pd(PPh₃)₄ or combinations of a Pd(0)/Pd(II) source with PPh₃, represent the first generation of Suzuki catalysts.[7][8]
-
Mechanism & Rationale: PPh₃ is a moderately electron-donating and sterically accessible ligand. While effective for simple aryl iodides and bromides, its relatively small cone angle and moderate electron-donating ability often prove insufficient to promote the challenging oxidative addition step with deactivated or hindered substrates like this compound.[1] Furthermore, the formation of coordinatively saturated and less reactive palladium species can slow catalysis.
-
Performance: For demanding substrates, these catalysts typically require higher temperatures, longer reaction times, and higher catalyst loadings, often resulting in modest yields.[8]
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
The development of bulky and highly electron-donating monophosphine ligands by the Buchwald group and others revolutionized Suzuki-Miyaura coupling.[9][10] Ligands such as SPhos, XPhos, and DavePhos are characterized by biaryl backbones that create a sterically demanding pocket around the metal center.[3][9]
-
Mechanism & Rationale: The high electron density on these phosphines enhances the electron density of the Pd(0) center, significantly accelerating the rate of oxidative addition into the C-Br bond.[9] The steric bulk promotes the formation of monoligated, 12-electron Pd(0)L species, which are highly reactive.[4] This bulk also facilitates the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers.[10]
-
Performance: These catalyst systems are the gold standard for challenging substrates. They enable couplings at lower temperatures and catalyst loadings (often <1 mol%) and demonstrate broad substrate scope, including sterically hindered aryl chlorides.[10][11][12] For this compound, a system like Pd(OAc)₂/SPhos is an excellent starting point.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) are powerful ancillary ligands that form very strong σ-bonds with palladium, surpassing even the most electron-rich phosphines.[13] This creates thermally robust and highly active catalysts.
-
Mechanism & Rationale: The exceptional σ-donating ability of NHCs makes the palladium center extremely electron-rich, promoting oxidative addition.[13] The strong Pd-NHC bond prevents ligand dissociation and subsequent catalyst decomposition, leading to long-lived catalysts. Well-defined precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) family, are air- and moisture-stable, making them operationally simple.[5]
-
Performance: Pd-NHC catalysts are highly efficient for coupling aryl chlorides and other challenging substrates, often providing excellent yields under mild conditions.[14][15] They represent a potent alternative to bulky phosphine systems.
Heterogeneous & Nickel-Based Catalysts
-
Heterogeneous Palladium Catalysts: Systems where palladium is supported on materials like charcoal (Pd/C), zeolites, or polymers offer significant practical advantages, including simplified product purification (filtration) and catalyst recycling.[16][17][18] However, they can sometimes suffer from lower activity compared to homogeneous systems and potential metal leaching.
-
Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[19] Modern Ni-based systems, often employing specialized phosphine or NHC ligands, can effectively catalyze Suzuki-Miyaura reactions, including those with challenging substrates.[18][20] They often follow a similar catalytic cycle but can be sensitive to different functional groups.
Quantitative Performance Data
The following table summarizes performance data for various catalyst systems on substrates analogous to this compound, providing a basis for comparison. Direct comparative data on the target substrate is limited in the literature, necessitating this analog-based approach.
| Catalyst System | Aryl Halide Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 4-Bromobenzaldehyde | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.75 | ~86 | [8] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | [12][21] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 1 | 99 | [12] |
| PdCl₂(dppf) | Diaryl bromide | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | 75 | [6] |
| Pd-NHC-MIL-101(Cr) | 4-Bromobenzaldehyde | K₂CO₃ | H₂O | 85 | 0.5 | 98 | [16] |
| NiCl₂(PCy₃)₂ | Aryl Sulfamate | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | [18] |
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound using a modern, high-performance catalyst system.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[7][21]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed Toluene and Water (e.g., 4:1 ratio)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium phosphate.
-
Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst and promote side reactions like protodeborylation.[5]
-
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe. The mixture should be sparged with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and SPhos ligand.
-
Causality: The ligand and palladium source are added last to the complete reaction mixture to ensure rapid formation of the active catalytic species in the presence of the substrates.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 1-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of a challenging substrate like this compound, moving beyond traditional PPh₃-based catalysts is essential.
-
Primary Recommendation: Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a simple palladium source like Pd(OAc)₂ are highly recommended.[10][12] These systems are specifically designed to overcome the steric and electronic hurdles presented by such substrates.
-
Strong Alternative: N-Heterocyclic Carbene (NHC)-ligated palladium complexes , particularly stable precatalysts like the PEPPSI family, offer a robust and highly active alternative that is also well-suited for this transformation.[5][13]
The choice between these two leading classes may depend on commercial availability, cost, and specific functional group compatibility required for the target molecule. For researchers in drug development, the reliability, high turnover numbers, and broad applicability of these modern catalyst systems justify their use over older, less efficient methods, ultimately accelerating the synthesis of complex intermediates.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Biological Activity of 4-Bromo-2-cyanobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. The strategic incorporation of various functional groups allows for the fine-tuning of a molecule's biological activity. Among these, 4-Bromo-2-cyanobenzaldehyde presents a particularly interesting starting point. The presence of a bromine atom and a nitrile group at positions 4 and 2 respectively offers unique electronic and steric properties that can be exploited to generate derivatives with potent and selective biological activities.
This guide provides a comprehensive overview of the assessment of the biological activity of derivatives synthesized from this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the therapeutic potential of this versatile chemical scaffold. While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes information from research on structurally related compounds to provide a robust framework for their evaluation. We will delve into the synthesis of common derivatives, detail the experimental protocols for assessing their anticancer and antimicrobial activities, and discuss the structure-activity relationships that govern their efficacy.
The Synthetic Versatility of this compound
The reactivity of the aldehyde group in this compound makes it a versatile precursor for the synthesis of a wide array of derivatives. Common synthetic routes involve condensation reactions to form Schiff bases, chalcones, and hydrazones. These reactions are generally straightforward and allow for the introduction of diverse structural motifs, thereby creating a library of compounds for biological screening.
Schiff Base Derivatives: The condensation of this compound with various primary amines yields Schiff bases, which are known to possess a range of biological activities, including antimicrobial and anticancer properties.[1]
Chalcone Derivatives: Chalcones, or α,β-unsaturated ketones, can be synthesized via the Claisen-Schmidt condensation of this compound with different acetophenones.[2][3][4] This class of compounds has demonstrated significant potential as anticancer and anti-inflammatory agents.[5][6][7]
Hydrazone Derivatives: The reaction of this compound with hydrazides produces hydrazones. These derivatives have been investigated for their diverse pharmacological activities, including antimicrobial and cytotoxic effects.[8][9][10][11]
Assessing Anticancer Activity: A Focus on Cytotoxicity
A primary area of investigation for novel benzaldehyde derivatives is their potential as anticancer agents. The initial step in this assessment is typically the evaluation of their cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity Data of Structurally Related Benzaldehyde Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) |
| 3-benzylidene 4-Bromo isatin | Compound 5g | HepG2 (Liver) | 4.39 |
| 3-benzylidene 4-Bromo isatin | Compound 5g | K562 (Leukemia) | 6.18 |
| 4-cyanophenyl substituted thiazol-2-ylhydrazone | Compound 3f | MCF-7 (Breast) | 1.0 ± 0.1 |
| 4-cyanophenyl substituted thiazol-2-ylhydrazone | Compound 3a' | MCF-7 (Breast) | 1.7 ± 0.3 |
| 2-arenoxybenzaldehyde N-acyl Hydrazone | Hydrazone 1d | PC-3 (Prostate) | 9.38 |
| 2-arenoxybenzaldehyde N-acyl Hydrazone | Hydrazone 1e | A-549 (Lung) | 13.39 |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The protocol is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluating Antimicrobial Efficacy
Derivatives of this compound, particularly Schiff bases and chalcones, are promising candidates for novel antimicrobial agents. Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives
The following table provides MIC values for Schiff base and hydrazone derivatives of other benzaldehydes to serve as a reference for the potential antimicrobial activity of this compound derivatives.
| Derivative Class | Microorganism | MIC (µg/mL) |
| Salicylaldehyde Schiff Base (SB3) | Pseudomonas aeruginosa | 50 |
| Salicylaldehyde Schiff Base (SB3) | Escherichia coli | 50 |
| Salicylaldehyde Schiff Base (SB3) | Staphylococcus aureus | 62.5 |
| 2,4-dichloro moiety Hydrazone | Proteus mirabilis | 12.5 |
| 2,4-dichloro moiety Hydrazone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25 |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.[1][13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. While a comprehensive SAR study for this specific class of compounds is yet to be published, we can extrapolate from related structures:
-
The Role of the Bromo and Cyano Groups: The electron-withdrawing nature of both the bromo and cyano groups can significantly influence the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets. The position of these groups is also critical in defining the molecule's shape and steric hindrance.
-
Impact of the Derived Functional Group: The nature of the group derived from the aldehyde (e.g., imine in Schiff bases, α,β-unsaturated ketone in chalcones) is a primary determinant of the mechanism of action. For instance, the electrophilic nature of the β-carbon in chalcones makes them susceptible to nucleophilic attack by biological macromolecules.
-
Substituents on the Second Aromatic Ring: For derivatives like Schiff bases and chalcones that incorporate a second aromatic ring, the nature and position of substituents on this ring can dramatically alter activity. Electron-donating or electron-withdrawing groups can modulate the overall electronic properties and lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with its target.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflows for synthesizing derivatives and assessing their biological activity.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. scielo.br [scielo.br]
- 3. mediresonline.org [mediresonline.org]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. wjarr.com [wjarr.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vjs.ac.vn [vjs.ac.vn]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Bromo-2-cyanobenzaldehyde: Benchmarking Novel Routes Against Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of highly functionalized aromatic intermediates is of paramount importance. 4-Bromo-2-cyanobenzaldehyde, a key building block in the synthesis of a variety of bioactive molecules, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of a well-established, literature-documented synthetic route with a proposed novel, palladium-catalyzed approach for the synthesis of this valuable compound. By examining the underlying chemical principles, experimental protocols, and key performance indicators, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a trifunctional aromatic compound containing an aldehyde, a bromo substituent, and a cyano group. This unique combination of functional groups makes it a versatile precursor for the construction of complex molecular architectures. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations. The bromo and cyano groups offer opportunities for further functionalization through cross-coupling reactions and transformations of the nitrile moiety, respectively.
Established Synthetic Route: A Multi-step Approach Via Sandmeyer Reaction
A traditional and well-documented approach to the synthesis of this compound relies on a multi-step sequence starting from a readily available substituted aniline. This route typically involves a Sandmeyer reaction to introduce the cyano group, followed by the oxidation of a methyl group to the desired aldehyde.
Causality Behind Experimental Choices
The choice of a Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring, particularly when starting from an amino precursor.[1][2] The diazotization of the amine followed by treatment with a copper(I) cyanide salt is a robust transformation with a well-understood radical-nucleophilic aromatic substitution mechanism.[1] The subsequent oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents, with methods like the use of chromium trioxide in acetic anhydride being a historically common, albeit environmentally concerning, choice.[3] More modern and milder oxidation methods are now often preferred.
Experimental Protocol: Established Route
Step 1: Diazotization and Sandmeyer Cyanation of 3-Bromo-5-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
The mixture is cooled, and the product, 4-bromo-2-cyanotoluene, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Oxidation of 4-Bromo-2-cyanotoluene
-
To a solution of 4-bromo-2-cyanotoluene (1.0 eq) in acetic anhydride, chromium trioxide (2.5 eq) is added portion-wise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by pouring it into ice-water.
-
The resulting diacetate intermediate is hydrolyzed by heating with aqueous sulfuric acid.
-
The crude this compound is then extracted, washed, dried, and purified by recrystallization or column chromatography.[3]
A Proposed Novel Synthetic Route: Palladium-Catalyzed Cyanation
Modern organic synthesis has seen a surge in the development of transition-metal-catalyzed reactions, offering milder conditions, higher functional group tolerance, and often improved yields compared to traditional methods.[4] A promising new route for the synthesis of this compound involves a palladium-catalyzed cyanation of a suitable di-bromo precursor.
Rationale for the New Approach
Palladium-catalyzed cyanation reactions have emerged as powerful tools for the formation of aryl nitriles.[4][5] These methods often utilize less toxic cyanide sources and proceed under milder conditions than the classical Sandmeyer reaction. By starting with a readily available di-bromo aromatic compound, this approach could potentially offer a more convergent and efficient synthesis. The direct introduction of the cyano group onto a pre-functionalized ring avoids the sometimes harsh conditions of the Sandmeyer reaction.
Proposed Experimental Protocol: New Route
Palladium-Catalyzed Cyanation of 1,3-Dibromo-5-formylbenzene
-
To a sealed reaction vessel, add 1,3-dibromo-5-formylbenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like dimethylformamide (DMF).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.
-
The mixture is filtered to remove inorganic salts, and the filtrate is washed with aqueous ammonia solution and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product, this compound, is then purified by column chromatography.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Established Route (Sandmeyer) | Proposed New Route (Palladium-Catalyzed) |
| Starting Material | 3-Bromo-5-methylaniline | 1,3-Dibromo-5-formylbenzene |
| Number of Steps | 2 | 1 |
| Key Reagents | NaNO₂, CuCN, CrO₃, Ac₂O | Zn(CN)₂, Palladium Catalyst (e.g., Pd(PPh₃)₄) |
| Reaction Conditions | Low temperatures for diazotization, elevated temperatures for Sandmeyer and oxidation. Harsh oxidizing agent. | Mild to moderate heating (80-100 °C). |
| Potential Yield | Moderate to good (variable depending on each step) | Potentially good to excellent. |
| Atom Economy | Lower due to multi-step nature and use of stoichiometric reagents. | Higher, more convergent approach. |
| Safety & Environmental | Use of highly toxic cyanides (CuCN) and a carcinogenic oxidizing agent (CrO₃). | Use of less toxic zinc cyanide. Avoids chromium waste. |
| Functional Group Tolerance | Limited by the harsh conditions of the Sandmeyer and oxidation reactions. | Generally higher, characteristic of palladium-catalyzed cross-coupling reactions. |
Visualizing the Synthetic Pathways
Established Route: Sandmeyer Reaction and Oxidation
Caption: Workflow for the established synthesis of this compound.
Proposed New Route: Palladium-Catalyzed Cyanation
Caption: Proposed one-step palladium-catalyzed synthesis of this compound.
Conclusion and Future Outlook
This comparative guide highlights the trade-offs between a traditional, multi-step synthesis and a modern, palladium-catalyzed approach for the preparation of this compound. While the established Sandmeyer route is a proven method, it suffers from the use of hazardous reagents and multiple synthetic steps, which can impact overall yield and efficiency.
The proposed palladium-catalyzed cyanation offers a potentially more streamlined, safer, and environmentally benign alternative. The milder reaction conditions and higher functional group tolerance associated with palladium catalysis make it an attractive strategy for the synthesis of complex and sensitive molecules.[4] Further research and optimization of this novel route could lead to a more efficient and sustainable manufacturing process for this compound, thereby facilitating its application in drug discovery and development. As the field of catalysis continues to evolve, the development of even more efficient and selective methods for the synthesis of such key intermediates can be anticipated.
References
Yield and efficiency comparison of different synthetic protocols for 4-Bromo-2-cyanobenzaldehyde
An In-Depth Comparative Guide to the Synthetic Protocols for 4-Bromo-2-cyanobenzaldehyde
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project execution. This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique arrangement of functional groups that allow for diverse downstream modifications. This guide offers a detailed comparison of different synthetic pathways to this important compound, providing an objective analysis of their respective yields, efficiencies, and practical considerations. The information presented is synthesized from established chemical literature and patents to provide a robust framework for methodological selection.
Protocol 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway offers a reliable route starting from a commercially available aniline precursor. The core of this method involves the diazotization of an aromatic amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4]
Causality and Experimental Rationale
The initial step, diazotization, converts the primary amino group into an excellent leaving group (N₂ gas). This is typically performed at low temperatures (0-5 °C) using sodium nitrite and a strong acid to prevent the unstable diazonium salt from decomposing prematurely. The subsequent displacement with cuprous cyanide proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical, which then reacts with the cyanide anion.
Experimental Protocol: Sandmeyer Cyanation
-
Step 1: Diazotization. 2-Amino-5-bromobenzaldehyde (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, ensuring the temperature remains below 5 °C. The reaction is stirred for 30 minutes at this temperature.
-
Step 2: Cyanation. In a separate flask, copper(I) cyanide (1.2 eq) is dissolved in a solution of sodium cyanide in water. The solution is cooled to 0 °C. The previously prepared cold diazonium salt solution is then added slowly to the copper cyanide solution.
-
Step 3: Reaction and Workup. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance and Considerations
While robust, the Sandmeyer reaction requires careful temperature control and handling of highly toxic cyanide salts. Yields for analogous Sandmeyer cyanations are typically in the range of 70-75%.[5]
Workflow Diagram: Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Protocol 2: Benzylic Bromination and Oxidation
This strategy builds the aldehyde functionality from a methyl group already present on the aromatic ring. The synthesis starts with 4-bromo-2-methylbenzonitrile, which can be prepared via several methods.[6] The key steps involve the radical bromination of the methyl group to a benzylic bromide, followed by oxidation to the aldehyde.
Causality and Experimental Rationale
-
Benzylic Bromination: The methyl group is selectively halogenated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux. This reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical ensures high selectivity.
-
Oxidation: The resulting 4-bromo-2-(bromomethyl)benzonitrile can be converted to the aldehyde through various methods. One common approach is the Sommelet reaction, which uses hexamethylenetetramine.[8] Alternatively, hydrolysis of the dibrominated intermediate (formed by using two equivalents of NBS) provides a direct route to the aldehyde.[9]
Experimental Protocol: Bromination-Oxidation
-
Step 1: Benzylic Dibromination. To a solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the mixture, filter off the succinimide, and concentrate the filtrate.
-
Step 2: Hydrolysis. The crude 4-bromo-2-(dibromomethyl)benzonitrile is dissolved in a mixture of ethanol and water containing an acid catalyst (e.g., sulfuric acid) or a base like pyridine.[9] The mixture is heated to reflux for 2-4 hours.
-
Step 3: Workup and Purification. After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Performance and Considerations
This route avoids the use of highly toxic cyanides in the final steps. The yield for the initial bromination step is often high, potentially around 90%.[10] The subsequent hydrolysis to the aldehyde can also be efficient, with reported yields for similar transformations reaching 85-95%.[9] However, the use of carbon tetrachloride is a significant drawback due to its toxicity and environmental concerns. Alternative solvents like chlorobenzene can be used.[7]
Workflow Diagram: Bromination-Oxidation
Caption: Workflow for synthesis via benzylic bromination and subsequent hydrolysis.
Protocol 3: Direct Oxidation of a Benzylamine Derivative
A more direct and potentially more efficient route involves the oxidation of a cyanobenzylamine compound. This method bypasses the need for multi-step functional group transformations by directly converting a CH₂NH₂ group into a CHO group.
Causality and Experimental Rationale
This protocol utilizes a persulfate salt, such as sodium persulfate or ammonium persulfate, as the oxidizing agent in an aqueous solution. The reaction proceeds via the oxidation of the amine to an imine, which is then hydrolyzed in situ to the corresponding aldehyde.[11][12] This method can be advantageous as it often requires milder conditions and simpler workup procedures compared to other multi-step syntheses.
Experimental Protocol: Persulfate Oxidation
-
Step 1: Reaction Setup. 4-Bromo-2-(aminomethyl)benzonitrile (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of water and acetonitrile.
-
Step 2: Oxidation. Sodium persulfate (1.1-1.5 eq) is added to the solution. A transition metal catalyst may be added if required.[11] The reaction mixture is heated to 40-80 °C and stirred for 2-10 hours, with progress monitored by HPLC or TLC.
-
Step 3: Workup and Purification. After the reaction is complete, the mixture is cooled to room temperature. If necessary, the pH is adjusted. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
Performance and Considerations
This approach is attractive due to its operational simplicity and the use of readily available and less hazardous reagents compared to cyanide salts or brominating agents. Reported yields for the synthesis of similar cyanobenzaldehydes using this method are in the range of 51-58%.[12] The main challenge lies in the synthesis of the starting material, 4-bromo-2-(aminomethyl)benzonitrile.
Workflow Diagram: Benzylamine Oxidation
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. allindianpatents.com [allindianpatents.com]
- 12. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-2-cyanobenzaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 4-Bromo-2-cyanobenzaldehyde, a halogenated aromatic nitrile, is a valuable synthetic intermediate. However, its chemical properties necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
A foundational understanding of a chemical's hazards is non-negotiable. This compound, like many functionalized aromatic compounds, presents multiple health risks. Its hazard profile is derived from data for the compound and structurally similar chemicals, such as other cyanobenzaldehydes.[1][2][3][4] The primary routes of exposure are inhalation, ingestion, and skin contact.
Key hazards include:
-
Acute Toxicity: The substance is harmful if swallowed, inhaled, or if it comes into contact with the skin.[1][2][3][4][5]
-
Skin and Eye Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][2][3][6]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3][4]
The causality behind these hazards lies in its molecular structure. The aldehyde group can be reactive, while the cyano (nitrile) group presents toxicological concerns. Furthermore, as an aromatic bromide, it has the potential for environmental persistence if not disposed of correctly.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Category | GHS Pictogram | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation |
| H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation |
| H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) |
| H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |
This table synthesizes data from multiple sources for related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Part 2: Personal Protective Equipment (PPE) Protocols
Given the identified hazards, establishing a barrier between the researcher and the chemical is paramount. Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used when handling this solid compound to prevent inhalation of dust.[1][2][7]
Table 2: Required Personal Protective Equipment for Handling and Disposal
| Equipment | Specification & Rationale |
| Hand Protection | Nitrile rubber gloves are required.[1] Inspect gloves for any defects before use.[8] Contaminated gloves must be disposed of as hazardous waste immediately after use, following proper removal techniques to avoid skin contact.[7][8] |
| Eye Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are mandatory to protect against dust particles and potential splashes.[1][7][9] |
| Body Protection | A standard laboratory coat must be worn to prevent skin exposure.[1] For larger quantities or spill cleanup, additional protective clothing may be necessary. |
| Respiratory Protection | While a fume hood is the primary control, if dust is generated outside of this containment, a NIOSH/MSHA-approved respirator is required.[10] |
Part 3: Step-by-Step Disposal Procedures
Disposal of this compound must be approached as a formal, regulated process. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [7][9]
Methodology 1: Decontamination of Empty Containers
The principle of "empty" in chemical waste management means that all possible material has been removed.
-
Initial Removal : Scrape out any remaining solid residue into a designated hazardous waste container.
-
Solvent Rinse : Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Contain Rinse Solvent : The solvent used for rinsing (rinsate) is now considered hazardous waste. Collect all rinsate in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
Final Disposal : Once triple-rinsed, the container can be managed according to your institution's specific guidelines for decontaminated glassware or plasticware.
Methodology 2: Management of Small Spills
Immediate and correct response to a spill minimizes exposure and contamination.
-
Alert Personnel : Inform colleagues in the immediate area.
-
Don PPE : Wear all PPE as specified in Table 2.
-
Containment : Prevent the spread of the solid powder.
-
Cleanup : Carefully sweep up the solid material. Avoid creating dust .[4][6][7][9] Use a scoop or brush and dustpan. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Collect Waste : Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled hazardous waste container.[6][7]
-
Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent. This cloth must also be disposed of as hazardous waste.
-
Wash Hands : Thoroughly wash hands after the cleanup is complete.[7][9]
Methodology 3: Disposal of Bulk or Unused Chemical Waste
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all solid waste, including contaminated weighing papers, pipette tips, and gloves, in a single, dedicated waste container.[1]
-
Container Selection : The container must be in good condition, leak-proof, and made of a compatible material, such as high-density polyethylene (HDPE).[1] It must have a secure, sealable lid.
-
Waste Segregation : Crucially, do not mix this waste stream with incompatible chemicals. Keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[11][12]
-
Final Disposal : The sealed and labeled container of this compound waste must be transferred to a licensed professional waste disposal company.[7][9] The preferred method of destruction is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen bromide.[7][9]
Part 4: Waste Containment and Labeling Workflow
Proper containment and labeling are mandated by regulatory bodies like OSHA and are essential for safe storage and transport.[13] Every waste container must be labeled immediately upon the first addition of waste.
Caption: Workflow for the compliant disposal of this compound waste.
The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations.
Part 5: Emergency Protocols
In the event of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][7]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Always have the Safety Data Sheet (SDS) available for emergency responders.
By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety, ensuring that the use of this compound contributes to scientific advancement without compromising personal or environmental health.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of 4-Bromo-2-cyanobenzaldehyde
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 4-Bromo-2-cyanobenzaldehyde (CAS No. 130373-72-7). This compound, while valuable in synthetic chemistry, presents hazards that necessitate rigorous safety protocols to protect researchers and ensure experimental integrity. This document outlines the requisite personal protective equipment (PPE), step-by-step handling procedures, and disposal plans, grounded in established safety standards.
Hazard Identification and Risk Assessment
This compound is a solid compound that requires careful handling due to its potential health effects. While specific toxicological data for this exact compound is not extensively published, data from structurally similar compounds such as 4-bromobenzaldehyde and other cyanobenzaldehydes indicate several hazards. It is classified as causing skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2]
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1]
Due to these hazards, a thorough risk assessment should be conducted before any procedure involving this chemical. This involves evaluating the quantity of the substance being used, the potential for dust formation, and the adequacy of engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[3]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes.[5] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if handling outside of a fume hood or if dust formation is likely. | Prevents inhalation of irritating dust particles.[4][7] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4][8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[4] If a solution is being prepared, add the solid to the solvent slowly.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety.
-
Waste Classification: This chemical should be treated as hazardous waste.
-
Containerization:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.[4][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[4] Contaminated gloves should be disposed of as hazardous waste.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
-
Spill:
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and fostering a secure laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.fi [fishersci.fi]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
